3-Bromo-5-cyclopropyl-1,2,4-oxadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-5-cyclopropyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWIAZWIYKVAIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301282353 | |
| Record name | 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301282353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121562-08-1 | |
| Record name | 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121562-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301282353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-cyclopropyl-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details the experimental protocols for each key transformation, supported by quantitative data where available in the literature.
Synthetic Strategy
The synthesis of this compound can be strategically approached through the construction of a 3-amino-5-cyclopropyl-1,2,4-oxadiazole intermediate, followed by a Sandmeyer-type reaction to introduce the bromine atom at the 3-position. This pathway offers a reliable method for the regioselective introduction of the halogen.
The overall synthetic workflow is depicted below:
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of Cyclopropanecarbonyl Chloride
Cyclopropanecarboxylic acid is converted to its corresponding acid chloride, a more reactive intermediate for the subsequent amidation.
Reaction: Cyclopropanecarboxylic Acid + Thionyl Chloride → Cyclopropanecarbonyl Chloride
Protocol: A mixture of cyclopropanecarboxylic acid (1.0 eq) and thionyl chloride (1.2 eq) is heated at reflux for 2 hours. The excess thionyl chloride is removed by distillation under reduced pressure to yield crude cyclopropanecarbonyl chloride, which can be used in the next step without further purification.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| Cyclopropanecarboxylic Acid | 86.09 | 1.0 |
| Thionyl Chloride | 118.97 | 1.2 |
| Cyclopropanecarbonyl Chloride | 104.54 | - |
Table 1: Reagents for the synthesis of Cyclopropanecarbonyl Chloride.
Step 2: Synthesis of Cyclopropanecarboxamide
The acid chloride is then converted to the primary amide through reaction with ammonia.
Reaction: Cyclopropanecarbonyl Chloride + Ammonia → Cyclopropanecarboxamide
Protocol: A solution of cyclopropanecarbonyl chloride (1.0 eq) in a suitable solvent (e.g., dichloromethane) is cooled in an ice bath. Ammonia gas is bubbled through the solution, or an aqueous solution of ammonia is added dropwise with vigorous stirring. The reaction is typically exothermic and should be maintained at a low temperature. After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature. The resulting solid is collected by filtration, washed with cold water, and dried to afford cyclopropanecarboxamide. A reported yield for a similar procedure is 100%.[1]
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| Cyclopropanecarbonyl Chloride | 104.54 | 1.0 | - |
| Ammonia | 17.03 | Excess | - |
| Cyclopropanecarboxamide | 85.10 | - | ~100 |
Table 2: Reagents and yield for the synthesis of Cyclopropanecarboxamide.
Step 3: Synthesis of N-Carbamimidoylcyclopropanecarboxamide
This step involves the acylation of guanidine with cyclopropanecarbonyl chloride to form the precursor for the oxadiazole ring.
Reaction: Cyclopropanecarbonyl Chloride + Guanidine → N-Carbamimidoylcyclopropanecarboxamide
Protocol: To a solution of guanidine hydrochloride (4.5 eq) in an aqueous sodium hydroxide solution (2 M), a solution of cyclopropanecarbonyl chloride (1.0 eq) in a suitable organic solvent (e.g., tetrahydrofuran) is added dropwise at room temperature. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with aqueous NaOH and water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.[2]
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| Cyclopropanecarbonyl Chloride | 104.54 | 1.0 |
| Guanidine Hydrochloride | 95.53 | 4.5 |
| N-Carbamimidoylcyclopropanecarboxamide | 127.14 | - |
Table 3: Reagents for the synthesis of N-Carbamimidoylcyclopropanecarboxamide.
Step 4: Synthesis of 5-Cyclopropyl-1,2,4-oxadiazol-3-amine
The N-acylguanidine intermediate undergoes oxidative cyclization to form the 3-amino-1,2,4-oxadiazole ring.
Reaction: N-Carbamimidoylcyclopropanecarboxamide → 5-Cyclopropyl-1,2,4-oxadiazol-3-amine
Protocol: N-Carbamimidoylcyclopropanecarboxamide (1.0 eq) is dissolved in a suitable solvent such as dichloromethane. An oxidizing agent, for instance, (diacetoxyiodo)benzene (PIDA) (1.1 eq), is added, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield 5-cyclopropyl-1,2,4-oxadiazol-3-amine. A similar procedure using PIDA for the cyclization of N-acyl amidines has been reported with yields ranging from 52% to 79%.[2][3]
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| N-Carbamimidoylcyclopropanecarboxamide | 127.14 | 1.0 | - |
| (Diacetoxyiodo)benzene (PIDA) | 322.10 | 1.1 | 52-79 |
| 5-Cyclopropyl-1,2,4-oxadiazol-3-amine | 125.13 | - | - |
Table 4: Reagents and expected yield for the synthesis of 5-Cyclopropyl-1,2,4-oxadiazol-3-amine.
Step 5: Synthesis of this compound
The final step is the conversion of the amino group to a bromo group via a Sandmeyer-type reaction.
Reaction: 5-Cyclopropyl-1,2,4-oxadiazol-3-amine → this compound
Protocol: 5-Cyclopropyl-1,2,4-oxadiazol-3-amine (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid (HBr). The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added portion-wise to a stirred solution of copper(I) bromide (CuBr) (1.2 eq) in HBr at room temperature. The reaction mixture is stirred for several hours and then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.[4]
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| 5-Cyclopropyl-1,2,4-oxadiazol-3-amine | 125.13 | 1.0 |
| Sodium Nitrite | 69.00 | 1.1 |
| Copper(I) Bromide | 143.45 | 1.2 |
| This compound | 189.01 | - |
Table 5: Reagents for the Sandmeyer reaction.
Data Summary
The following table summarizes the key quantitative data for the proposed synthetic route.
| Step | Product | Starting Material(s) | Key Reagents | Yield (%) |
| 1 | Cyclopropanecarbonyl Chloride | Cyclopropanecarboxylic Acid | Thionyl Chloride | High (typically >90) |
| 2 | Cyclopropanecarboxamide | Cyclopropanecarbonyl Chloride | Ammonia | ~100[1] |
| 3 | N-Carbamimidoylcyclopropanecarboxamide | Cyclopropanecarbonyl Chloride, Guanidine | - | Moderate to Good |
| 4 | 5-Cyclopropyl-1,2,4-oxadiazol-3-amine | N-Carbamimidoylcyclopropanecarboxamide | PIDA | 52-79[2][3] |
| 5 | This compound | 5-Cyclopropyl-1,2,4-oxadiazol-3-amine | NaNO₂, CuBr, HBr | Moderate to Good |
Table 6: Summary of quantitative data for the synthesis of this compound.
Visualized Signaling Pathways and Workflows
The logical relationship of the key synthetic transformations is illustrated in the following diagram.
Figure 2: Logical flow of the synthetic transformations.
References
- 1. US5659081A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
An In-depth Technical Guide to 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole. This compound is a member of the 1,2,4-oxadiazole class of aromatic heterocyclic compounds, noted for its utility as a building block in the synthesis of pharmaceuticals and agrochemicals.[1]
Core Chemical Properties
This compound is characterized by a five-membered oxadiazole ring substituted with a bromine atom at the 3-position and a cyclopropyl group at the 5-position.[1] The presence of the bromine atom and the cyclopropyl group offers unique reactivity for further chemical modifications, making it a valuable intermediate in medicinal and materials chemistry.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 121562-08-1 | [2][3][4] |
| Molecular Formula | C₅H₅BrN₂O | [1][3] |
| Molecular Weight | 189.012 g/mol | [1][3][4] |
| Boiling Point | 263°C at 760 mmHg | [1] |
| Density | 1.837 g/cm³ | [1] |
| Flash Point | 112.9°C | [1] |
| Refractive Index | 1.584 | [1] |
| Vapor Pressure | 0.0172 mmHg at 25°C | [1] |
| pKa (Predicted) | -4.06 ± 0.32 | [1] |
| Storage | Inert atmosphere, Store in freezer, under -20°C | [1] |
Synthesis and Experimental Protocols
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, such as this compound, typically involves the acylation of amidoximes followed by cyclodehydration.[5] Another common method is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[5][6]
General Experimental Protocol for the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles:
A prevalent method for synthesizing the 1,2,4-oxadiazole core involves the reaction of an amidoxime with a carboxylic acid or its derivative.[5][6]
-
Activation of Carboxylic Acid: The carboxylic acid (in this case, likely cyclopropanecarboxylic acid or a derivative) is activated. This can be achieved using various reagents, such as coupling agents (e.g., DCC, EDC) or by converting the acid to a more reactive form like an acyl chloride or anhydride.
-
Acylation of Amidoxime: The activated carboxylic acid is then reacted with the corresponding amidoxime (in this case, a bromo-substituted amidoxime) in a suitable solvent. This reaction forms an O-acyl amidoxime intermediate.[5]
-
Cyclization: The O-acyl amidoxime intermediate is subsequently heated, often in the presence of a dehydrating agent or simply under thermal conditions, to induce cyclization and form the 1,2,4-oxadiazole ring.
Below is a generalized workflow for the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole.
Spectral Data
Spectroscopic data is crucial for the structural confirmation of this compound.
-
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Data for this compound is available in spectral databases.[7]
-
Mass Spectrometry (GC-MS): Mass spectrometry data confirms the molecular weight and fragmentation pattern. For this compound, the exact mass is reported as 187.958526 g/mol .[4][7] The full spectrum can be accessed through specialized databases.[4]
Applications and Role in Drug Development
This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1]
-
Pharmaceutical Industry: The structural features of this compound, including the reactive bromine atom and the stable cyclopropyl group, are exploited to design novel molecules with potential biological activities, such as antimicrobial, antiviral, or anticancer properties.[1]
-
Agrochemical Industry: It is used as a starting material for synthesizing pesticides and herbicides.[1] The unique structure can be modified to create compounds with enhanced efficacy and selectivity for agricultural applications.[1]
The logical relationship between the compound's properties and its applications is illustrated in the diagram below.
Safety and Handling
While a specific safety data sheet (SDS) for this compound was not detailed in the provided results, general handling procedures for halogenated heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact.[8]
-
Handling: Avoid breathing mists or vapors. Use in a well-ventilated area or with a fume hood.[8]
-
Storage: Store in a cool, dry place in a tightly sealed container.[3] For long-term storage, keeping it under an inert atmosphere in a freezer at -20°C is recommended.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[8][9]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[8]
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[8]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]
References
- 1. Cas 121562-08-1,this compound | lookchem [lookchem.com]
- 2. This compound | 121562-08-1 [chemicalbook.com]
- 3. This compound - CAS:121562-08-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide on 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 121562-08-1
This technical guide provides a comprehensive overview of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to its specific structural features, this molecule serves as a valuable building block in the synthesis of more complex chemical entities with potential therapeutic applications.
Physicochemical Properties
While detailed experimental data for this compound is not extensively available in publicly accessible literature, key physicochemical properties have been reported by various chemical suppliers. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 121562-08-1 | [1][2][3][4] |
| Molecular Formula | C₅H₅BrN₂O | [1][3] |
| Molecular Weight | 189.012 g/mol | [1][3] |
| Boiling Point | 263°C at 760 mmHg | [1] |
| Density | 1.837 g/cm³ | [1] |
| Flash Point | 112.9°C | [1] |
Synthesis and Chemical Reactivity
The presence of a bromine atom at the 3-position of the oxadiazole ring makes this compound a versatile intermediate for further chemical modifications. The carbon-bromine bond can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position. This reactivity is a key feature for the generation of diverse chemical libraries for drug discovery screening.
General Synthetic Pathway for 1,2,4-Oxadiazoles
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically proceeds through the acylation of an amidoxime followed by a cyclodehydration reaction. This process is a well-established method in heterocyclic chemistry.[5][6][7]
Caption: General reaction scheme for the synthesis of 1,2,4-oxadiazoles.
Applications in Drug Discovery and Development
The 1,2,4-oxadiazole moiety is recognized as a privileged scaffold in medicinal chemistry.[8][9] It is a bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic properties.[10] Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[11][12]
This compound, as a synthetic intermediate, plays a crucial role in the development of novel therapeutic agents.[3] The cyclopropyl group is a common structural motif in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and potency. The combination of the reactive bromo-substituent and the beneficial cyclopropyl group makes this compound an attractive starting material for the synthesis of new drug candidates.
While specific biological targets or signaling pathways for this compound have not been identified in the public domain, its utility lies in its role as a versatile building block for creating libraries of compounds to be screened against various biological targets.
Experimental Workflow in Drug Discovery
The use of this compound in a drug discovery program would typically follow a structured workflow, from initial synthesis to the identification of lead compounds.
Caption: A typical workflow for utilizing a building block in drug discovery.
Conclusion
This compound is a valuable chemical entity for researchers and professionals in the field of drug discovery and development. Its well-defined chemical structure, combined with the reactive nature of the carbon-bromine bond and the favorable properties of the cyclopropyl and 1,2,4-oxadiazole moieties, makes it a versatile building block for the synthesis of novel compounds with therapeutic potential. While specific biological data for this compound is limited, its utility as a scaffold for library synthesis is clear. Further research into the derivatives of this compound is likely to yield new insights and potential lead compounds for various disease targets.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cas 121562-08-1,this compound | lookchem [lookchem.com]
- 4. This compound (121562-08-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. mdpi.com [mdpi.com]
- 9. chemscene.com [chemscene.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: NMR Spectral Analysis of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole. Due to the limited availability of public experimental data at the time of this publication, this document outlines the expected spectral characteristics based on the analysis of similar structures and provides a detailed, generalized experimental protocol for acquiring such data.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-oxadiazole core in various pharmacologically active molecules. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. This guide details the anticipated ¹H and ¹³C NMR spectral data and provides a robust experimental framework for its acquisition and analysis.
Predicted NMR Spectral Data
While specific experimental data for this compound is not publicly available, theoretical predictions and analysis of analogous structures allow for an estimation of the chemical shifts. The following tables summarize the expected ¹H and ¹³C NMR data.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH (cyclopropyl) | 2.2 - 2.5 | m | - |
| CH₂ (cyclopropyl) | 1.2 - 1.5 | m | - |
| CH₂ (cyclopropyl) | 1.0 - 1.3 | m | - |
Note: The cyclopropyl protons will exhibit complex splitting patterns due to geminal and vicinal coupling.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 (C-Br) | 150 - 155 |
| C5 (C-cyclopropyl) | 175 - 180 |
| CH (cyclopropyl) | 8 - 12 |
| CH₂ (cyclopropyl) | 10 - 15 |
Note: The chemical shifts are estimated and should be confirmed by experimental data. A ¹³C NMR spectrum for this compound is noted in the SpectraBase database, but access to the full data requires a subscription.[1]
Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is a common starting point for non-polar to moderately polar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample for referencing the chemical shifts (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Locking: Insert the sample into the spectrometer. Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C). Lock the field frequency using the deuterium signal from the solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and improve spectral resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-250 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick and label the peaks in both ¹H and ¹³C NMR spectra.
-
Visualizations
The following diagrams illustrate the structure of the target compound and the general workflow for NMR analysis.
Caption: Molecular structure of this compound.
Caption: General workflow for NMR data acquisition and analysis.
References
Mass Spectrometry Analysis of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1][2] This document outlines a generalized experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), details its predicted fragmentation patterns under electron impact ionization, and presents the expected quantitative data in a structured format.
Introduction
This compound is a substituted aromatic heterocycle.[2] The unique arrangement of its bromine, cyclopropyl, and 1,2,4-oxadiazole moieties confers specific chemical reactivity, making it a valuable intermediate in the synthesis of novel bioactive molecules.[1][2] Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in various research and development settings. This guide focuses on the electron impact (EI) ionization technique, which is commonly used in GC-MS for the analysis of volatile and semi-volatile organic compounds.[3][4]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following section details a standard protocol for the analysis of this compound.
2.1. Sample Preparation
-
Solubilization: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.[5]
-
Dilution: Create a working solution by diluting the stock solution to a final concentration of 10-100 µg/mL in the same solvent.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
2.2. Instrumentation and Operating Conditions
A standard benchtop GC-MS system is suitable for this analysis.[6][7]
Gas Chromatograph (GC) Parameters:
| Parameter | Value |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Oven Program | Initial temperature of 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
Mass Spectrometer (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temperature | 230 °C |
| Electron Energy | 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-400 m/z |
| Solvent Delay | 3 minutes |
Data Presentation and Interpretation
While a publicly accessible, full mass spectrum for this compound is not available, a GC-MS spectrum of this compound is known to exist.[8] Based on established fragmentation patterns of 1,2,4-oxadiazoles, brominated compounds, and cyclopropyl moieties, a theoretical mass spectrum can be predicted.[1][9][10][11]
3.1. Predicted Mass Spectrum Data
The molecular weight of this compound is 189.01 g/mol for the 79Br isotope and 191.01 g/mol for the 81Br isotope.[2] Due to the natural isotopic abundance of bromine (79Br:81Br ≈ 1:1), all bromine-containing fragments will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.
Table 1: Predicted Major Ions in the Mass Spectrum of this compound
| m/z (79Br / 81Br) | Proposed Fragment Ion | Relative Intensity (%) |
| 188 / 190 | [M]+• | 45 |
| 109 | [M - Br]+ | 100 |
| 82 | [C3H4N2O]+• | 30 |
| 69 | [C3H5CO]+ | 60 |
| 41 | [C3H5]+ | 85 |
3.2. Proposed Fragmentation Pathway
The fragmentation of this compound under electron impact is initiated by the removal of an electron to form the molecular ion [M]+•. The primary fragmentation pathways are expected to involve the cleavage of the heterocyclic ring and the loss of the bromine and cyclopropyl substituents.
A key fragmentation process for 1,2,4-oxadiazoles is the cleavage of the N2-C3 and O1-C5 bonds of the heterocyclic ring.[9] For brominated compounds, the loss of the bromine radical is a common fragmentation route.[1] Molecules containing a cyclopropyl group can undergo loss of a hydrogen radical or undergo rearrangement to lose ethene.[10][11]
Visualizations
4.1. Experimental Workflow
GC-MS analysis workflow for this compound.
4.2. Proposed Fragmentation Pathway
Proposed fragmentation of this compound.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. Cas 121562-08-1,this compound | lookchem [lookchem.com]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. measurlabs.com [measurlabs.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide | Semantic Scholar [semanticscholar.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Elucidating the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Determination of Heterocyclic Compounds, Exemplified by a Bromo-Substituted Oxadiazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. It provides invaluable insights into intermolecular interactions, conformational preferences, and the structure-activity relationships that govern biological function. For novel chemical entities such as 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole, a molecule of interest in medicinal chemistry, understanding its crystal structure is paramount for rational drug design and development.
While a specific crystal structure for this compound is not publicly available at the time of this publication, this guide will provide a comprehensive overview of the methodologies involved in single-crystal X-ray diffraction, the gold standard for structure determination. To illustrate this process with concrete data, we will use the published crystal structure of a related bromo-substituted heterocyclic compound, 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole, as a representative example.[1] The principles and workflow described herein are directly applicable to the structural determination of this compound.
Experimental Protocols: The Journey from Powder to Precision Structure
The determination of a molecular crystal structure via single-crystal X-ray diffraction is a multi-step process that requires meticulous execution. The general workflow is outlined below.
Synthesis and Crystallization
The initial and often most challenging step is the synthesis of the target compound and the subsequent growth of high-quality single crystals. For the example compound, 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole, colorless crystals were obtained by crystallization from an ethanol/chloroform mixture.[1] Various crystallization techniques can be employed, including:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.
Crystal Mounting and Data Collection
A suitable single crystal, typically with dimensions in the range of 0.1-0.3 mm, is carefully selected under a microscope and mounted on a goniometer head. The crystal is then placed within the X-ray beam of a diffractometer. For the example compound, a Bruker APEXII CCD diffractometer was used.[1]
The crystal is cooled to a low temperature (e.g., 100-160 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The diffractometer rotates the crystal through a series of orientations while it is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. These intensities are recorded by a detector.
Data Processing and Structure Solution
The collected diffraction data is processed to correct for experimental factors and to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are then used to calculate the electron density map of the molecule. For the example compound, an absorption correction was applied using SADABS.[1]
The initial phasing of the diffraction data allows for the generation of an initial electron density map, from which the positions of the atoms can be determined. This process is often automated using direct methods or Patterson methods implemented in software packages like SHELX.[2]
Structure Refinement
The initial atomic model is then refined against the experimental diffraction data. This is an iterative process where the atomic coordinates, thermal parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. The quality of the final refined structure is assessed by parameters such as the R-factor (R1) and the weighted R-factor (wR2). For the example compound, the final R-factor was 0.031.[1]
Data Presentation: Crystallographic Data for 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole
The culmination of the crystal structure determination process is a set of precise quantitative data that describes the molecular and crystal structure. The following tables summarize the key crystallographic data for the representative compound, 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole.[1]
| Parameter | Value |
| Chemical Formula | C₁₈H₁₉BrN₂O |
| Formula Weight | 359.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.2571 (5) |
| b (Å) | 6.4753 (3) |
| c (Å) | 19.6761 (7) |
| β (°) | 114.924 (2) |
| Volume (ų) | 1531.76 (11) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (g/cm³) | 1.558 |
| Absorption Coefficient (mm⁻¹) | 2.69 |
| F(000) | 736 |
Table 1: Crystal data and structure refinement parameters.
| Parameter | Value |
| Reflections collected | 39946 |
| Independent reflections | 4678 [R(int) = 0.033] |
| Data / restraints / parameters | 4678 / 0 / 199 |
| Goodness-of-fit on F² | 1.06 |
| Final R indices [I > 2σ(I)] | R1 = 0.031, wR2 = 0.069 |
| R indices (all data) | R1 = 0.041, wR2 = 0.073 |
| Largest diff. peak and hole (e.Å⁻³) | 0.40 and -0.50 |
Table 2: Data collection and refinement statistics.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental and computational steps involved in single-crystal X-ray crystallography.
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Conclusion
The determination of the crystal structure of a molecule like this compound is a critical step in its development as a potential therapeutic agent. Although a specific structure for this compound is not yet in the public domain, the well-established techniques of single-crystal X-ray diffraction provide a clear and reliable path to obtaining this vital information. The data and protocols presented here, using a related bromo-substituted oxadiazole as an example, highlight the precision and depth of understanding that can be achieved through crystallographic studies. The resulting structural data, including bond lengths, bond angles, and intermolecular interactions, are indispensable for the scientific community in the fields of medicinal chemistry, materials science, and beyond.
References
Technical Guide: Solubility Profile of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. A thorough review of scientific literature, chemical databases, and patent repositories reveals a notable absence of publicly available quantitative data on its solubility in common organic solvents. This document summarizes the known physicochemical properties and provides detailed experimental protocols for researchers to determine the solubility profile of this compound. Methodologies for both qualitative assessment and quantitative determination of thermodynamic solubility are presented, along with a brief overview of kinetic solubility assays relevant to early-stage drug discovery.
Introduction
This compound is a synthetic heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a bromine atom and a cyclopropyl group. The 1,2,4-oxadiazole moiety is a recognized bioisostere for amide and ester functionalities, making it a valuable scaffold in the design of novel therapeutic agents. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and in vitro screening. Poor solubility can present significant challenges in drug development, affecting bioavailability and the reliability of biological assay results.
This guide aims to provide a comprehensive resource for researchers working with this compound. In light of the current data gap, the focus is on empowering scientific professionals with the necessary methodologies to ascertain its solubility characteristics.
Physicochemical Properties
While experimental data on the solubility of this compound in organic solvents is not available in the public domain, predicted physicochemical properties can offer some initial insights into its behavior. These computational predictions are useful for preliminary assessment and solvent selection.
| Property | Predicted Value | Source |
| Molecular Formula | C₅H₅BrN₂O | N/A |
| Molecular Weight | 189.01 g/mol | N/A |
| Melting Point | 47.65 °C | EPI Suite |
| Boiling Point | 263.0 ± 23.0 °C | Predicted |
| Water Solubility | 13256.7 mg/L | EPA T.E.S.T. |
| logP (Octanol-Water) | 1.6 - 2.0 (approx.) | Calculated |
| pKa | -4.06 ± 0.32 | Predicted |
Note: The predicted values should be used as estimations and must be confirmed by experimental data.
Experimental Protocols for Solubility Determination
The following protocols provide a framework for determining the solubility of this compound. The choice of method will depend on the required accuracy and throughput.
This method is a rapid, small-scale approach to screen a range of solvents and estimate solubility.
Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a variety of organic solvents at room temperature.
Materials:
-
This compound (solid)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, DMSO)
-
Small vials or test tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Spatula
Procedure:
-
Weigh approximately 1-2 mg of this compound and place it into a clean, dry vial.
-
Add 0.1 mL of the selected solvent to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution against a dark background.
-
Soluble: A clear, particle-free solution is formed.
-
Partially Soluble: Some solid remains, but a significant portion appears to have dissolved. The solution may be hazy.
-
Insoluble: The solid material remains largely unchanged.
-
-
If the compound dissolves, add another 1-2 mg of the solid and repeat steps 3 and 4 to get a semi-quantitative sense of the solubility limit.
-
Record the observations for each solvent tested.
The shake-flask method is the gold standard for determining thermodynamic solubility, which represents the equilibrium concentration of a solute in a solvent in the presence of excess solid.
Objective: To accurately measure the saturation solubility of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Glass vials with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
Procedure:
-
Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume or mass of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaking incubator and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24-48 hours is typical, but the optimal time should be determined by measuring the concentration at different time points (e.g., 8, 24, 48 hours) until it remains constant.
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method with a calibration curve.
-
Calculate the original solubility in the solvent, accounting for the dilution factor. The results are typically expressed in mg/mL or mol/L.
In a drug discovery setting, kinetic solubility is often measured in high-throughput formats. This value reflects the concentration at which a compound, added from a concentrated DMSO stock solution, precipitates out of an aqueous buffer. While not a true thermodynamic solubility in organic solvents, it is a critical parameter for in vitro biological assays.
Brief Methodology:
-
A concentrated stock solution of the compound is prepared in DMSO.
-
Small aliquots of the DMSO stock are added to an aqueous buffer (e.g., PBS) in a microtiter plate.
-
The plate is incubated for a short period (e.g., 1-2 hours).
-
The formation of a precipitate is detected by methods such as nephelometry (light scattering), UV-Vis spectroscopy after filtration, or HPLC analysis of the supernatant.
Visualized Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the quantitative determination of thermodynamic solubility using the shake-flask method.
Caption: A flowchart of the shake-flask method for solubility.
Conclusion
The solubility of this compound in organic solvents is a critical, yet currently unreported, parameter. This technical guide provides researchers and drug development professionals with a clear overview of the existing knowledge gap and equips them with detailed, actionable protocols to determine this essential physicochemical property. The application of the described qualitative and quantitative methods will enable the generation of reliable solubility data, thereby facilitating the advancement of research and development involving this compound. It is strongly recommended that experimental determination be carried out to support any process development, formulation, or biological testing activities.
An In-depth Technical Guide to the Thermodynamic Properties of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of the novel heterocyclic compound 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole. Due to the limited availability of experimental data for this specific molecule, this document focuses on computationally predicted thermodynamic parameters and outlines detailed experimental protocols for their empirical determination. This guide is intended to serve as a foundational resource for researchers in drug development and materials science, enabling a deeper understanding of the compound's stability, reactivity, and potential behavior in various chemical and biological systems.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The 1,2,4-oxadiazole ring is a known bioisostere for ester and amide functionalities, often incorporated into molecules to enhance their pharmacological profiles. The presence of a bromine atom and a cyclopropyl group further modulates the compound's lipophilicity, metabolic stability, and binding interactions. A thorough understanding of its thermodynamic properties is crucial for predicting its chemical behavior, optimizing synthesis and purification processes, and for computational modeling in drug design.
Physicochemical and Predicted Thermodynamic Properties
Table 1: Physicochemical and Predicted Thermodynamic Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O | LookChem |
| Molecular Weight | 189.01 g/mol | Sunway Pharm Ltd |
| Boiling Point | 263.0 ± 23.0 °C (Predicted) | ChemicalBook |
| Density | 1.837 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| Vapor Pressure | 0.0172 mmHg at 25°C | LookChem |
| pKa | -4.06 ± 0.32 (Predicted) | ChemicalBook |
| Enthalpy of Formation (ΔH_f°) | Value not available (Computational estimation required) | |
| Standard Entropy (S°) | Value not available (Computational estimation required) | |
| Heat Capacity (C_p) | Value not available (Computational estimation required) | |
| Gibbs Free Energy of Formation (ΔG_f°) | Value not available (Computational estimation required) |
Note: The thermodynamic properties (Enthalpy of Formation, Standard Entropy, Heat Capacity, and Gibbs Free Energy of Formation) require specific computational studies for this molecule. The values are left blank to indicate the absence of readily available data and to highlight the need for the experimental or computational work outlined in this guide.
Experimental Protocols for Thermodynamic Characterization
The following section details established experimental methodologies for the determination of the core thermodynamic properties of organic compounds like this compound.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental technique for measuring heat flow associated with thermal transitions in a material. It can be used to determine melting point, enthalpy of fusion, and heat capacity.
Protocol for DSC Analysis:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards, such as indium.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum or hermetically sealed sample pan.
-
Reference Pan: Use an empty, hermetically sealed pan as a reference.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature significantly above the melting point.
-
Hold the sample at the high temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the initial temperature at a controlled rate.
-
A second heating scan is often performed to observe the behavior of the melt-quenched sample.
-
-
Atmosphere: Conduct the experiment under an inert atmosphere, such as nitrogen, with a constant purge gas flow rate (e.g., 50 mL/min).
-
Data Analysis:
-
Determine the melting point from the onset temperature of the melting endotherm.
-
Calculate the enthalpy of fusion by integrating the area of the melting peak.
-
Determine the heat capacity from the shift in the baseline of the heat flow signal.
-
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time. It is used to assess thermal stability and decomposition profiles.
Protocol for TGA Analysis:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Preparation: Place a precisely weighed sample (5-10 mg) of this compound into a TGA crucible (e.g., alumina).
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
-
Atmosphere: Perform the analysis under a controlled atmosphere, typically an inert gas like nitrogen or an oxidative gas like air, with a constant flow rate.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition to assess thermal stability.
-
Analyze the derivative of the weight loss curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Synthesis and Experimental Workflow
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles typically involves the cyclization of an O-acylamidoxime intermediate. A general workflow for the synthesis of this compound is proposed below.
Caption: General synthetic workflow for this compound.
Conclusion
This technical guide provides a foundational understanding of the thermodynamic properties of this compound. While experimental data is currently sparse, the provided computational estimates and detailed experimental protocols offer a clear path forward for researchers to fully characterize this promising compound. The outlined synthesis workflow further supports the practical application of this molecule in various research and development endeavors. A comprehensive understanding of its thermodynamic behavior will be invaluable for its future applications in drug discovery and materials science.
A Comprehensive Review of Substituted 1,2,4-Oxadiazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] This structural feature has led to the development of a diverse array of substituted 1,2,4-oxadiazole compounds with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their potential as therapeutic agents.
Synthetic Methodologies
The construction of the 1,2,4-oxadiazole ring is primarily achieved through two well-established synthetic routes: the cyclization of O-acylamidoximes and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.
Cyclization of O-Acylamidoximes
This is the most widely employed method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles. The reaction typically involves the acylation of an amidoxime with a carboxylic acid or its derivative, followed by a cyclodehydration step.
Experimental Protocol: General Procedure for the Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles via the Amidoxime Route
-
Amidoxime Formation: A nitrile is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or potassium carbonate, in a suitable solvent like aqueous ethanol. The reaction mixture is typically heated at reflux for several hours. After cooling, the amidoxime product is often isolated by filtration.
-
O-Acylation: The prepared amidoxime is then acylated using an appropriate acylating agent (e.g., acyl chloride, anhydride, or carboxylic acid with a coupling agent like EDC·HCl). The reaction is usually carried out in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature or with gentle heating.
-
Cyclodehydration: The resulting O-acylamidoxime intermediate is cyclized to the 1,2,4-oxadiazole. This can be achieved by heating the intermediate in a high-boiling point solvent like toluene or xylene, often with a catalytic amount of acid or base. Alternatively, one-pot procedures where the acylation and cyclization occur sequentially in the same reaction vessel are common.[3]
dot
References
Unveiling 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-cyclopropyl-1,2,4-oxadiazole is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry and agrochemical research.[1] Its unique structural features, comprising a reactive bromo-substituted 1,2,4-oxadiazole core coupled with a cyclopropyl moiety, make it a versatile intermediate for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the discovery, background, and key chemical data of this compound, along with a generalized experimental approach to its synthesis based on established methodologies for 1,2,4-oxadiazoles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These data are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 121562-08-1 | [1][2] |
| Molecular Formula | C₅H₅BrN₂O | [1][3] |
| Molecular Weight | 189.012 g/mol | [1] |
| Boiling Point | 263°C at 760 mmHg | |
| Density | 1.837 g/cm³ | |
| Refractive Index | 1.584 | |
| Flash Point | 112.9°C | |
| Storage | Inert atmosphere, Store in freezer, under -20°C |
Spectroscopic Data
Spectroscopic data are critical for the structural confirmation of this compound. The following table summarizes available spectroscopic information.
| Technique | Data Highlights |
| Mass Spectrometry (MS) | Available, confirms molecular weight. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Available, confirms carbon skeleton.[4] |
Background and Discovery
The presence of a bromine atom at the 3-position and a cyclopropyl group at the 5-position suggests a strategic design for use in further chemical modifications. The bromine atom serves as a versatile handle for cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The cyclopropyl group is a common motif in medicinal chemistry known to enhance potency and metabolic stability.
This compound is commercially available from various chemical suppliers, indicating its utility as a research chemical and building block for the synthesis of proprietary compounds in the pharmaceutical and agrochemical industries.[1][6]
Synthetic Approach
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-documented in the scientific literature.[5][7] A common and robust method involves the reaction of an amidoxime with an activated carboxylic acid derivative, followed by cyclodehydration. While a specific, detailed protocol for this compound is not publicly detailed, a general synthetic workflow can be proposed based on these established principles.
Generalized Synthetic Workflow
The logical workflow for the synthesis of this compound would likely start from cyclopropanecarbonitrile. This workflow is depicted in the following diagram.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Note: The following are generalized protocols based on known methods for the synthesis of 1,2,4-oxadiazoles and have not been specifically reported for this compound. Optimization would be required.
Step 1: Synthesis of Cyclopropane Carboxamidoxime
-
Reaction Setup: To a solution of cyclopropanecarbonitrile in a suitable solvent (e.g., ethanol), an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate) is added.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude amidoxime, which may be purified by recrystallization or chromatography.
Step 2 & 3: Synthesis of this compound via Acylation and Cyclodehydration
-
Acylation: The cyclopropane carboxamidoxime is dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF). A base (e.g., pyridine or triethylamine) is added, and the mixture is cooled in an ice bath. An appropriate acylating agent, such as a bromo-containing acyl chloride or anhydride, is added dropwise. The reaction is stirred at room temperature until completion.
-
Cyclodehydration: The resulting O-acyl amidoxime intermediate can be isolated or the reaction can proceed in a one-pot manner. The cyclization is typically induced by heating the reaction mixture, often with the addition of a dehydrating agent or a base.
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the final this compound.
Potential Applications in Drug Discovery
As an intermediate, this compound is utilized in the synthesis of more complex molecules that may target a variety of biological pathways. The 1,2,4-oxadiazole scaffold is present in molecules investigated for a wide range of therapeutic areas.
Logical Relationship in Drug Discovery
The use of this compound as a building block in a drug discovery program follows a logical progression from initial synthesis to the generation of a library of diverse compounds for biological screening.
Caption: Role of this compound in a drug discovery workflow.
Conclusion
This compound stands as a key intermediate for researchers and professionals in the fields of drug discovery and agrochemical development. Its well-defined physicochemical properties and the versatile reactivity of its functional groups provide a solid foundation for the synthesis of novel and potentially bioactive compounds. While the specific details of its initial discovery remain elusive in public literature, its commercial availability underscores its importance as a tool for chemical innovation. The generalized synthetic protocols and logical workflows presented in this guide offer a practical framework for the utilization of this valuable chemical entity in research and development endeavors.
References
- 1. Cas 121562-08-1,this compound | lookchem [lookchem.com]
- 2. This compound | 121562-08-1 [chemicalbook.com]
- 3. This compound - CAS:121562-08-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. This compound (121562-08-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Suzuki Coupling of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is particularly vital in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[2][3]
The 1,2,4-oxadiazole ring is a valuable scaffold in drug discovery, often used as a bioisosteric replacement for ester and amide groups to enhance metabolic stability and modulate target selectivity.[4][5][6] Compounds featuring this heterocycle exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole serves as a versatile building block, combining the reactive handle for Suzuki coupling (the bromo group), the desirable heterocyclic core (1,2,4-oxadiazole), and a cyclopropyl moiety, which can impart unique conformational constraints and metabolic stability to potential drug candidates.[7]
These application notes provide a detailed guide for utilizing this compound in Suzuki coupling reactions with various aryl and heteroaryl boronic acids or their esters.
General Reaction Scheme
The general transformation involves the palladium-catalyzed coupling of this compound with an organoboron reagent in the presence of a base.
Caption: General scheme for the Suzuki coupling reaction.
Optimization of Reaction Parameters
The success of the Suzuki coupling with heteroaryl halides like this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[8][9]
-
Palladium Catalyst and Ligand: The choice of catalyst is critical. While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, challenging couplings with electron-deficient heterocycles often benefit from more robust systems.[9][10] Palladacycle precatalysts or combinations of a palladium source (e.g., Pd(OAc)₂) with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can significantly improve yields by facilitating the oxidative addition step and preventing catalyst deactivation.[9][11]
-
Base: The base activates the boronic acid, which is a crucial step for transmetalation.[1][12] The choice of base can dramatically affect the reaction outcome.[13] Inorganic carbonates such as K₂CO₃ and Cs₂CO₃ are commonly used. For more challenging or base-sensitive substrates, stronger bases like K₃PO₄ are often more effective.[11]
-
Solvent: Aprotic polar solvents are generally preferred. 1,4-Dioxane, Tetrahydrofuran (THF), and Toluene are common choices.[11] In many cases, using a mixture of an organic solvent with water can accelerate the reaction.[7]
-
Temperature: Reaction temperatures can range from room temperature to reflux. Microwave irradiation is often employed to shorten reaction times and improve yields, typically with temperatures between 100-120°C.[9][14]
Data Presentation: Illustrative Screening of Conditions
The following table summarizes hypothetical outcomes from a typical reaction optimization study for the coupling of this compound with Phenylboronic Acid.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 65 |
| 2 | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2) | Toluene | 100 | 8 | 78 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 6 | 85 |
| 4 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | 1,4-Dioxane | 100 | 6 | 92 |
| 5 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | 1,4-Dioxane | 120 (MW) | 0.5 | 94 |
Illustrative Substrate Scope
This protocol is compatible with a wide range of electronically diverse and sterically hindered aryl and heteroaryl boronic acids.
| Entry | Boronic Acid Partner | Product | Expected Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-cyclopropyl-1,2,4-oxadiazole | 91 |
| 2 | 3-Cyanophenylboronic acid | 3-(3-Cyanophenyl)-5-cyclopropyl-1,2,4-oxadiazole | 88 |
| 3 | 2-Methylphenylboronic acid | 3-(o-Tolyl)-5-cyclopropyl-1,2,4-oxadiazole | 75 |
| 4 | Pyridine-3-boronic acid | 3-(Pyridin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole | 82 |
| 5 | Thiophene-2-boronic acid | 3-(Thiophen-2-yl)-5-cyclopropyl-1,2,4-oxadiazole | 89 |
Experimental Protocols
Protocol 1: General Procedure using Conventional Heating
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[9]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100°C) and stir vigorously for the required time (e.g., 6-12 hours), monitoring the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Procedure using Microwave Irradiation
-
Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the aryl/heteroaryl boronic acid (1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).[9]
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) followed by the degassed solvent (e.g., 1,4-dioxane, 5 mL).[9]
-
Reaction: Seal the vial and place it in the microwave reactor. Heat to the specified temperature (e.g., 120°C) with stirring for the designated time (e.g., 20-30 minutes).[9]
-
Work-up and Purification: Follow steps 5-7 from Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for Suzuki coupling synthesis.
Caption: Logical relationship of key optimization parameters.
Troubleshooting
Common issues encountered during Suzuki couplings with bromo-heterocycles and potential solutions are outlined below.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst or inappropriate ligand.[9]- Insufficiently strong or poorly soluble base.[11]- Low reaction temperature. | - Screen different palladium catalysts and ligands (e.g., Pd(dppf)Cl₂, XPhos/SPhos).[9]- Use a stronger base like K₃PO₄ or Cs₂CO₃.[11]- Increase temperature or use microwave heating.[14] |
| Dehalogenation | - Reaction conditions are too harsh (high temp/long time).- Presence of a hydrogen source (e.g., protic solvent).- Inappropriate catalyst system.[9] | - Lower the reaction temperature and/or shorten the reaction time.[9]- Ensure solvents are anhydrous and aprotic.- Screen alternative catalysts less prone to dehalogenation.[9] |
| Homocoupling of Boronic Acid | - Use of a Pd(II) precatalyst which can promote homocoupling during reduction to Pd(0).- Oxygen present in the reaction mixture. | - Use a Pd(0) source like Pd(PPh₃)₄.[9]- Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Protodeboronation | - Instability of the boronic acid, especially heteroaryl boronic acids.- Presence of excess water or acid. | - Use the boronic acid ester (e.g., pinacol ester) instead of the acid.- Use anhydrous conditions and ensure the base is anhydrous.[15] |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. benchchem.com [benchchem.com]
- 10. Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromo-5-cyclopropyl-1,2,4-oxadiazole: A Versatile Building Block in Medicinal Chemistry
Introduction
3-Bromo-5-cyclopropyl-1,2,4-oxadiazole is a heterocyclic compound that holds significant potential as a versatile building block in the field of medicinal chemistry. Its unique structural features, comprising a reactive bromine atom, a stable oxadiazole core, and a lipophilic cyclopropyl group, make it an attractive starting material for the synthesis of novel drug candidates. The 1,2,4-oxadiazole moiety is a well-established bioisostere for ester and amide functionalities, often contributing to improved metabolic stability and pharmacokinetic properties of drug molecules. The presence of a bromine atom at the 3-position provides a convenient handle for introducing a wide range of molecular diversity through various cross-coupling reactions, a cornerstone of modern drug discovery.[1][2]
While specific applications and detailed experimental protocols for this compound are not extensively documented in publicly available scientific literature, its utility can be inferred from the well-established reactivity of similar bromo-substituted heterocycles in medicinal chemistry. This document aims to provide a prospective overview of its potential applications and generalized protocols based on analogous chemical transformations.
Application Notes
The primary application of this compound in medicinal chemistry lies in its use as a scaffold for the generation of diverse libraries of compounds for biological screening. The key to its utility is the C-Br bond, which is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of various aryl, heteroaryl, and alkyl groups at the 3-position of the oxadiazole ring, enabling the exploration of the chemical space around this core structure to identify potent and selective modulators of biological targets.
Potential Therapeutic Areas:
Derivatives of 1,2,4-oxadiazoles have been explored for a wide range of therapeutic applications.[3][4] By analogy, compounds synthesized from this compound could be investigated for activities in areas such as:
-
Oncology: Many oxadiazole-containing compounds have demonstrated anticancer properties.[5]
-
Infectious Diseases: The oxadiazole scaffold is present in various antibacterial and antifungal agents.
-
Inflammation and Immunology: Certain oxadiazole derivatives exhibit anti-inflammatory and immunomodulatory effects.
-
Central Nervous System (CNS) Disorders: The structural features of oxadiazoles have been utilized in the design of agents targeting CNS pathways.
The cyclopropyl group can contribute to the binding affinity and metabolic stability of the final compounds, making this building block particularly interesting for lead optimization campaigns.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl/Heteroaryl-5-cyclopropyl-1,2,4-oxadiazoles
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a variety of boronic acids or their esters.
Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation (Hypothetical):
The following table illustrates the type of data that would be generated from a successful series of Suzuki-Miyaura coupling reactions.
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Data not available |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | Data not available |
| 3 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | Data not available |
Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 3-Alkynyl-5-cyclopropyl-1,2,4-oxadiazoles
This protocol outlines a general method for the palladium- and copper-catalyzed coupling of this compound with terminal alkynes.
Reaction Scheme:
Caption: General workflow for Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (0.05 eq).
-
Seal the vessel and purge with an inert gas.
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine).
-
Add the terminal alkyne (1.5 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature to 60 °C for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation (Hypothetical):
The following table illustrates the type of data that would be generated from a successful series of Sonogashira coupling reactions.
| Entry | Alkyne (R-C≡CH) | Pd Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | Et₃N | THF | Data not available |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ | DIPEA | DMF | Data not available |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | Et₃N | THF | Data not available |
This compound represents a promising, yet underexplored, building block for medicinal chemistry. The presence of a reactive bromine handle on the stable and biologically relevant oxadiazole core, combined with a desirable cyclopropyl moiety, provides a strong foundation for the synthesis of diverse compound libraries. The generalized protocols for Suzuki-Miyaura and Sonogashira couplings provided herein offer a strategic starting point for the exploration of this chemical space. Further research into the specific applications and reaction optimizations for this compound is warranted to fully unlock its potential in the discovery of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
detailed synthesis protocol for 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole derivatives
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Application of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole in Agrochemical Research
Application Note AN-AGRO-001
Introduction
3-Bromo-5-cyclopropyl-1,2,4-oxadiazole is a key heterocyclic building block for the synthesis of novel agrochemicals. Its unique structural features, including a reactive bromine atom at the 3-position and a stable cyclopropyl group at the 5-position, make it a versatile precursor for creating a diverse range of active ingredients. The 1,2,4-oxadiazole core is a known pharmacophore in medicinal and agrochemical science, contributing to the metabolic stability and biological activity of the final compounds. This document outlines the application of this compound in the development of potential insecticides targeting the nicotinic acetylcholine receptor (nAChR), a validated target for major classes of insecticides.
Principle
The primary application of this compound in agrochemical research is its use as a key intermediate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the facile introduction of various aryl or heteroaryl substituents at the 3-position of the oxadiazole ring, generating a library of 3-aryl-5-cyclopropyl-1,2,4-oxadiazole derivatives. These derivatives can then be screened for their biological activity against a range of agricultural pests. The cyclopropyl moiety is a common feature in modern agrochemicals, often enhancing binding affinity to target proteins and improving metabolic stability.
Potential Mode of Action: Nicotinic Acetylcholine Receptor (nAChR) Modulation
Several classes of insecticides exert their effect by modulating the function of nicotinic acetylcholine receptors (nAChRs) in the insect nervous system.[1][2][3] These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission. Allosteric modulators can bind to a site on the receptor that is different from the acetylcholine binding site, altering the receptor's response to the endogenous neurotransmitter. This can lead to either potentiation or inhibition of the receptor's activity, ultimately causing paralysis and death of the insect. The 3-aryl-5-cyclopropyl-1,2,4-oxadiazole scaffold has been identified in compounds designed to act as allosteric modulators of nAChRs, suggesting a promising avenue for the development of novel insecticides with this mode of action.
Experimental Protocols
Synthesis of 3-Aryl-5-cyclopropyl-1,2,4-oxadiazole Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 3-aryl-5-cyclopropyl-1,2,4-oxadiazole derivatives from this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane, water)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time (e.g., 4-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-5-cyclopropyl-1,2,4-oxadiazole derivative.
Insecticidal Activity Bioassay: Foliar Spray Method on Aphids
This protocol outlines a method to assess the insecticidal activity of synthesized compounds against a common agricultural pest, such as the green peach aphid (Myzus persicae).
Materials:
-
Synthesized 3-aryl-5-cyclopropyl-1,2,4-oxadiazole derivatives
-
Host plants (e.g., cabbage or radish seedlings)
-
Green peach aphids (Myzus persicae)
-
Acetone
-
Triton X-100 (as a surfactant)
-
Distilled water
-
Spray bottle or atomizer
-
Ventilated cages for treated plants
Procedure:
-
Prepare a stock solution of the test compound in acetone (e.g., 10 mg/mL).
-
Prepare serial dilutions of the stock solution to create a range of test concentrations (e.g., 100, 50, 25, 10, 5 µg/mL). The final spray solution should contain a small percentage of acetone and a surfactant like Triton X-100 (e.g., 0.1%) to ensure proper wetting of the leaves.
-
Infest healthy host plants with a known number of aphids (e.g., 20-30 adult aphids per plant). Allow the aphids to settle for 24 hours.
-
Spray the infested plants with the test solutions until the foliage is thoroughly wetted. A control group should be sprayed with a solution containing only acetone and surfactant at the same concentration as the test solutions.
-
Allow the treated plants to air dry and then place them in ventilated cages under controlled environmental conditions (e.g., 25±2 °C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Assess aphid mortality at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when gently prodded with a fine brush are considered dead.
-
Calculate the percentage mortality for each concentration and correct for any mortality in the control group using Abbott's formula.
-
Determine the LC₅₀ (lethal concentration for 50% of the population) value for each compound using probit analysis.
Data Presentation
Table 1: Hypothetical Insecticidal Activity of 3-Aryl-5-cyclopropyl-1,2,4-oxadiazole Derivatives against Myzus persicae
| Compound ID | Aryl Substituent (Ar) | LC₅₀ (µg/mL) at 48h |
| 1a | Phenyl | >100 |
| 1b | 4-Chlorophenyl | 45.2 |
| 1c | 4-Trifluoromethylphenyl | 22.8 |
| 1d | 2,4-Dichlorophenyl | 15.5 |
| Control | Imidacloprid | 5.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined through experimentation.
Visualizations
Caption: Synthetic workflow for the generation and evaluation of agrochemical candidates.
Caption: Proposed mode of action at the insect nicotinic acetylcholine receptor.
References
- 1. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]
- 2. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
Gram-Scale Synthesis of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the gram-scale synthesis of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole, a valuable building block in medicinal chemistry and drug discovery. The outlined two-step procedure involves the initial synthesis of the key intermediate, 5-cyclopropyl-1,2,4-oxadiazol-3-amine, followed by a Sandmeyer bromination to yield the final product.
Materials and Methods
Reagents and Equipment
All reagents should be of analytical grade and used as received unless otherwise noted. Standard laboratory glassware, including round-bottom flasks, condensers, dropping funnels, and Buchner funnels, is required. A magnetic stirrer with a heating mantle, a rotary evaporator, and a vacuum pump are also necessary. For product characterization, access to Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and a melting point apparatus is essential.
Table 1: List of Required Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier |
| Cyclopropanecarbonyl chloride | C₄H₅ClO | 104.53 | Commercially Available |
| Ammonia (aqueous solution, 28-30%) | NH₃ | 17.03 | Commercially Available |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercially Available |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | Commercially Available |
| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | Commercially Available |
| Sodium methoxide (NaOMe) | CH₃ONa | 54.02 | Commercially Available |
| Methanol (MeOH) | CH₃OH | 32.04 | Commercially Available |
| Cyanogen bromide (CNBr) | CBrN | 105.92 | Commercially Available |
| 5-Cyclopropyl-1,2,4-oxadiazol-3-amine | C₅H₇N₃O | 125.13 | Intermediate |
| Sodium nitrite (NaNO₂) | NaNO₂ | 69.00 | Commercially Available |
| Hydrobromic acid (HBr, 48% aq.) | HBr | 80.91 | Commercially Available |
| Copper(I) bromide (CuBr) | CuBr | 143.45 | Commercially Available |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Commercially Available |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | Prepared in-house |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Commercially Available |
Experimental Protocols
The synthesis of this compound is performed in two main stages, as depicted in the workflow diagram below.
Application Notes and Protocols: 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole as a versatile building block in palladium-catalyzed cross-coupling reactions. The protocols outlined below are generalized from established methods for similar halo-heterocyclic compounds and are intended to serve as a starting point for reaction optimization. The 1,2,4-oxadiazole moiety is a recognized bioisostere for esters and amides, making its derivatives of significant interest in medicinal chemistry and drug discovery. The cyclopropyl group can also confer desirable pharmacological properties.
Overview of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] For a substrate such as this compound, the bromine atom at the 3-position serves as an effective leaving group, enabling a variety of coupling reactions to introduce diverse functionalities. Key examples of such transformations include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[1][3][4][5][6]
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-5-cyclopropyl-1,2,4-oxadiazoles
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[5][6] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
Representative Data for Suzuki-Miyaura Coupling of Heterocyclic Halides
The following data is representative of Suzuki-Miyaura couplings with similar heterocyclic bromides and may be used as a guide for optimizing the reaction of this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 85 | 18 | 75-85 |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | THF/H₂O | 80 | 12 | 88-98 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (e.g., SPhos, 2-10 mol%).
-
Add a base (e.g., K₃PO₄, 2-3 equiv.) and a suitable solvent system (e.g., toluene/water 4:1).
-
Degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 3-Alkynyl-5-cyclopropyl-1,2,4-oxadiazoles
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[4][7]
Representative Data for Sonogashira Coupling of Heterocyclic Halides
The following data is representative of Sonogashira couplings with similar heterocyclic bromides and may be used as a guide for optimizing the reaction of this compound.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 8 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DiPEA | DMF | 70 | 12 | 75-85 |
| 3 | 1-Heptyne | PdCl₂(dppf) (2) | CuI (4) | Et₃N | Acetonitrile | 80 | 6 | 85-95 |
| 4 | Propargyl alcohol | Pd₂(dba)₃ (1) | CuI (2) | Piperidine | Toluene | 50 | 10 | 70-80 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) salt (e.g., CuI, 2-10 mol%).
-
Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine, 2-4 equiv.).
-
Degas the mixture with argon or nitrogen for 15-30 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Heat the reaction to the desired temperature (typically 50-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off any solids.
-
Concentrate the filtrate and dissolve the residue in an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 3-Amino-5-cyclopropyl-1,2,4-oxadiazoles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, providing a powerful method for the formation of C-N bonds.[1][8]
Representative Data for Buchwald-Hartwig Amination of Heterocyclic Halides
The following data is representative of Buchwald-Hartwig aminations with similar heterocyclic bromides and may be used as a guide for optimizing the reaction of this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | K₃PO₄ | THF | 80 | 16 | 70-80 |
| 4 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS | DME | 90 | 12 | 85-95 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction vessel under an inert atmosphere, add a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable ligand (e.g., BINAP, 2-10 mol%), and a base (e.g., NaOtBu, 1.5-2.5 equiv.).
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Scale-up Synthesis of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole, a valuable building block in medicinal chemistry and drug development.[1][2] Two primary synthetic routes are presented, starting from the readily available cyclopropanecarbonitrile. The first route involves a two-step process: the formation of 5-cyclopropyl-1,2,4-oxadiazol-3-amine followed by a Sandmeyer-type bromination. The second, more direct route, involves the reaction of cyclopropyl amidoxime with cyanogen bromide. This document includes detailed experimental procedures, scale-up considerations, safety precautions, and quantitative data to facilitate the efficient and safe production of the target compound.
Introduction
The 1,2,4-oxadiazole moiety is a key pharmacophore found in numerous biologically active compounds.[3] The title compound, this compound, with its unique combination of a reactive bromine atom and a metabolically stable cyclopropyl group, serves as a versatile intermediate for the synthesis of a wide range of pharmaceutical candidates.[1][2] The development of a robust and scalable synthetic process is crucial for advancing drug discovery programs that utilize this scaffold. These application notes outline two effective synthetic strategies, providing the necessary details for their implementation in a laboratory or pilot plant setting.
Synthetic Strategies
Two viable synthetic pathways for the preparation of this compound have been identified and are detailed below.
Route 1: Two-Step Synthesis via 3-Amino-5-cyclopropyl-1,2,4-oxadiazole
This route involves the initial formation of the 3-amino-1,2,4-oxadiazole intermediate, followed by a diazotization and bromination sequence.
Caption: Two-step synthesis of this compound.
Route 2: Direct Bromination using Cyanogen Bromide
This approach offers a more direct synthesis by incorporating the bromine atom during the oxadiazole ring formation.
Caption: One-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Cyclopropyl Amidoxime
This procedure details the formation of the key intermediate, cyclopropyl amidoxime, from cyclopropanecarbonitrile. The reaction of nitriles with hydroxylamine is a well-established method for preparing amidoximes.[4]
Reaction Scheme:
Caption: Synthesis of Cyclopropyl Amidoxime.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Cyclopropanecarbonitrile | 67.09 | 1.0 |
| Hydroxylamine Hydrochloride | 69.49 | 1.5 |
| Sodium Bicarbonate | 84.01 | 1.5 |
| Ethanol | 46.07 | - |
| Water | 18.02 | - |
Procedure:
-
To a stirred solution of hydroxylamine hydrochloride (1.5 eq.) and sodium bicarbonate (1.5 eq.) in a mixture of ethanol and water (3:1 v/v), add cyclopropanecarbonitrile (1.0 eq.).
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude cyclopropyl amidoxime.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.
Scale-up Considerations:
-
Exothermicity: The reaction is generally not highly exothermic, but on a large scale, the initial dissolution of reagents and the reflux should be controlled.
-
Off-gassing: The reaction of sodium bicarbonate with hydroxylamine hydrochloride will release carbon dioxide. Ensure the reactor is adequately vented.
-
Work-up: For large-scale extractions, a continuous liquid-liquid extractor can be considered for efficiency.
Route 1 - Step 2a: Synthesis of 5-Cyclopropyl-1,2,4-oxadiazol-3-amine
This protocol describes the cyclization of cyclopropyl amidoxime with cyanamide to form the 3-amino-1,2,4-oxadiazole intermediate.
Reaction Scheme:
Caption: Synthesis of 5-Cyclopropyl-1,2,4-oxadiazol-3-amine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Cyclopropyl Amidoxime | 86.11 | 1.0 |
| Cyanamide (50% in water) | 42.04 | 1.2 |
| Hydrochloric Acid (conc.) | 36.46 | catalytic |
| Isopropanol | 60.10 | - |
Procedure:
-
Dissolve cyclopropyl amidoxime (1.0 eq.) in isopropanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
To this solution, add a 50% aqueous solution of cyanamide (1.2 eq.) dropwise, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Remove the isopropanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to yield 5-cyclopropyl-1,2,4-oxadiazol-3-amine.[3]
Scale-up Considerations:
-
Cyanamide Handling: Cyanamide is toxic and can dimerize. Use appropriate personal protective equipment (PPE) and store it correctly.
-
Temperature Control: The initial addition of cyanamide may be slightly exothermic.
-
Product Isolation: On a larger scale, precipitation of the product from the reaction mixture by adjusting the pH and solvent composition might be a more efficient isolation method than chromatography.
Route 1 - Step 2b: Synthesis of this compound via Sandmeyer Reaction
This protocol details the conversion of the 3-amino group to a bromo group using a Sandmeyer reaction.[5][6]
Reaction Scheme:
Caption: Sandmeyer bromination of the 3-amino-1,2,4-oxadiazole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 5-Cyclopropyl-1,2,4-oxadiazol-3-amine | 125.13 | 1.0 |
| Hydrobromic Acid (48%) | 80.91 | 4.0 |
| Sodium Nitrite | 69.00 | 1.2 |
| Copper(I) Bromide | 143.45 | 1.2 |
| Water | 18.02 | - |
Procedure:
-
Diazotization:
-
Suspend 5-cyclopropyl-1,2,4-oxadiazol-3-amine (1.0 eq.) in a mixture of 48% hydrobromic acid (3.0 eq.) and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.2 eq.) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30-60 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in 48% hydrobromic acid (1.0 eq.) at room temperature.
-
Cool the copper(I) bromide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution, ensuring the temperature does not exceed 10 °C. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain this compound.
-
Scale-up and Safety Considerations:
-
Diazonium Salt Stability: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures at all times.[7]
-
Nitrogen Evolution: The decomposition of the diazonium salt is highly exothermic and releases a large volume of nitrogen gas. Ensure the reactor has adequate cooling and pressure relief systems.
-
Copper Waste: The copper salts used in the reaction are environmental hazards and must be disposed of according to regulations.
Route 2 - Step 2: Direct Synthesis of this compound
This protocol describes the direct formation of the target compound from cyclopropyl amidoxime and cyanogen bromide.
Reaction Scheme:
Caption: Direct synthesis using Cyanogen Bromide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Cyclopropyl Amidoxime | 86.11 | 1.0 |
| Cyanogen Bromide | 105.92 | 1.1 |
| Sodium Bicarbonate | 84.01 | 2.0 |
| Dichloromethane | 84.93 | - |
Procedure:
-
Dissolve cyclopropyl amidoxime (1.0 eq.) and sodium bicarbonate (2.0 eq.) in dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
In a well-ventilated fume hood, carefully add a solution of cyanogen bromide (1.1 eq.) in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Scale-up and Safety Considerations:
-
Cyanogen Bromide is HIGHLY TOXIC: Handle cyanogen bromide with extreme caution in a well-ventilated fume hood. Wear appropriate PPE, including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and be trained in its use. Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas.[8][9][10]
-
Exothermicity: The reaction may be exothermic. Maintain strict temperature control during the addition of cyanogen bromide.
-
Waste Disposal: All waste containing cyanogen bromide or cyanide must be quenched with an appropriate reagent (e.g., bleach or hydrogen peroxide) before disposal, following institutional safety guidelines.
Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the key synthetic steps. Please note that yields are highly dependent on the specific reaction conditions and purification methods.
| Step | Synthetic Route | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Both | Cyclopropanecarbonitrile, NH2OH·HCl | Ethanol/Water | Reflux (∼80) | 4-8 | 70-90 |
| 2a | 1 | Cyclopropyl Amidoxime, Cyanamide | Isopropanol | Room Temp. | 12-24 | 60-80 |
| 2b | 1 | 3-Amino-5-cyclopropyl-1,2,4-oxadiazole, NaNO2, CuBr | Water/HBr | 0-10 | 2-3 | 50-70 |
| 2 | 2 | Cyclopropyl Amidoxime, Cyanogen Bromide | Dichloromethane | 0 to Room Temp. | 12-24 | 60-85 |
Conclusion
The two synthetic routes presented provide viable options for the scale-up synthesis of this compound. Route 1, the two-step synthesis, avoids the use of the highly toxic cyanogen bromide but involves the handling of potentially unstable diazonium salts. Route 2 offers a more direct approach but requires stringent safety protocols for handling cyanogen bromide. The choice of route will depend on the available facilities, scale of production, and the comfort level of the personnel with the required safety precautions. Both methods, when executed with care, can provide the target compound in good yields, enabling its use in further drug discovery and development efforts.
References
- 1. ijper.org [ijper.org]
- 2. Cas 121562-08-1,this compound | lookchem [lookchem.com]
- 3. Buy 5-Cyclopropyl-1,2,4-oxadiazol-3-amine | 868696-42-8 [smolecule.com]
- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols: The Strategic Use of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole fragment is a valuable building block in modern medicinal chemistry, offering a unique combination of a reactive handle for molecular elaboration and desirable physicochemical properties imparted by the cyclopropyl and oxadiazole moieties. This fragment serves as a versatile scaffold for the synthesis of diverse compound libraries aimed at identifying novel drug candidates across various therapeutic areas.
The 1,2,4-oxadiazole ring is a well-established bioisostere for amide and ester functionalities, often leading to improved metabolic stability and pharmacokinetic profiles.[1][2] The cyclopropyl group, on the other hand, is known to enhance potency, increase metabolic stability, and improve brain permeability of drug molecules. The bromine atom at the 3-position provides a crucial reactive site, particularly for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, allowing for the systematic introduction of a wide array of aryl and heteroaryl substituents.[3][4] This enables extensive exploration of the chemical space around the core scaffold to optimize target engagement and drug-like properties. This document provides detailed application notes and a representative experimental protocol for the utilization of this compound in a drug discovery context.
Application Notes
The primary application of this compound in drug design is as a key intermediate for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.[5] The strategic value of this fragment lies in the following attributes:
-
Facile Diversification: The bromo substituent is readily displaced in cross-coupling reactions, enabling the rapid generation of a library of analogues with diverse functionalities at the 3-position. This is a cornerstone of modern lead optimization, allowing for systematic Structure-Activity Relationship (SAR) studies.
-
Metabolic Stability: The 1,2,4-oxadiazole ring is generally resistant to metabolic degradation, offering an advantage over more labile ester and amide groups.
-
Improved Physicochemical Properties: The cyclopropyl group can favorably influence a molecule's lipophilicity, solubility, and membrane permeability.
-
Rigid Scaffold: The oxadiazole ring provides a rigid core, which can help in pre-organizing the substituents in a defined spatial orientation for optimal interaction with a biological target.
Derivatives synthesized from this fragment have potential applications in various therapeutic areas, including but not limited to oncology, inflammation, and infectious diseases, owing to the broad biological activities associated with oxadiazole-containing compounds.[6]
Data Presentation: Potential for a Diverse Chemical Library
The true utility of this compound is realized in the diverse library of compounds that can be generated from it. The following table illustrates a hypothetical matrix for library synthesis, where various boronic acids are coupled to the core fragment. The predicted biological activities are based on the general properties of the introduced substituents and the core scaffold.
| Derivative No. | R-Group (from Boronic Acid) | Predicted Target Class | Rationale for R-Group Selection |
| 1 | Phenyl | Kinase Inhibitors | Common scaffold in kinase inhibitors. |
| 2 | 4-Fluorophenyl | General Screening | Introduction of fluorine can improve metabolic stability and binding affinity. |
| 3 | Pyridin-3-yl | CNS Targets | Nitrogen-containing heterocycles are often found in CNS-active compounds. |
| 4 | Thiophen-2-yl | Various Targets | Bioisostere for a phenyl ring, can modulate electronic properties and solubility. |
| 5 | 4-Methoxyphenyl | GPCRs, Ion Channels | Electron-donating group can influence binding interactions. |
| 6 | 3-Cyanophenyl | Enzyme Inhibitors | Cyano group can act as a hydrogen bond acceptor or a reactive handle for further modification. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with Aryl/Heteroaryl Boronic Acids
This protocol describes a general method for the synthesis of 3-aryl/heteroaryl-5-cyclopropyl-1,2,4-oxadiazole derivatives.
Materials:
-
This compound (1 equivalent)
-
Aryl or Heteroaryl Boronic Acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)[7]
-
Potassium Carbonate (K₂CO₃) (2.5 equivalents)[7]
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound, the corresponding aryl or heteroaryl boronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,2-dimethoxyethane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl/heteroaryl-5-cyclopropyl-1,2,4-oxadiazole derivative.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: SAR Exploration Workflow.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Cas 121562-08-1,this compound | lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalizing the Oxadiazole Ring
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the oxadiazole ring, a key scaffold in medicinal chemistry. Due to its unique electronic properties, direct functionalization of the oxadiazole core can be challenging. These notes summarize effective methodologies, including reaction conditions and detailed protocols, to facilitate the synthesis of diverse oxadiazole derivatives.
Overview of Oxadiazole Reactivity
The oxadiazole ring, existing as 1,2,4- and 1,3,4-isomers, is an electron-deficient heterocycle. This characteristic makes electrophilic substitution at the ring carbons difficult.[1][2] Conversely, the ring is more susceptible to nucleophilic attack, which can sometimes lead to ring cleavage.[3][4] Functionalization is therefore often achieved through modern synthetic methods such as C-H activation and cross-coupling reactions on either the parent heterocycle or a pre-functionalized derivative.
C-H Functionalization of the Oxadiazole Ring
Direct C-H functionalization has emerged as a powerful tool for the arylation of oxadiazole rings, avoiding the need for pre-installed leaving groups. Copper- and palladium-catalyzed reactions are most common.
Copper-Catalyzed C-H Arylation
Copper-mediated direct arylation of 1,3,4-oxadiazoles with aryl iodides provides an efficient route to 2,5-diaryl-1,3,4-oxadiazoles.[5] This method is advantageous for its tolerance of various functional groups.[5]
Table 1: Reaction Conditions for Copper-Catalyzed C-H Arylation of 2-substituted-1,3,4-oxadiazoles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI | 1,10-Phenanthroline | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 55-80 | [6] |
| CuBr | None | tBuOLi | DMSO | Room Temp | 0.25 | 60-89 | [7] |
| CuO nanoparticles | PPh₃ | K₃PO₄ | Diglyme | Reflux | 24 | Moderate to Excellent | [8] |
Experimental Protocol: One-Pot Synthesis and Copper-Catalyzed C-H Arylation of a 1,3,4-Oxadiazole [6]
This one-pot, two-stage protocol allows for the synthesis of diverse 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids and aryl iodides.[6]
Diagram 1: Workflow for One-Pot Oxadiazole Synthesis and Arylation
Caption: Workflow for the one-pot synthesis and C-H arylation of 1,3,4-oxadiazoles.
-
Materials:
-
Carboxylic acid (0.20 mmol, 1.0 equiv)
-
N-isocyaniminotriphenylphosphorane (NIITP) (66.5 mg, 0.22 mmol, 1.1 equiv)
-
Anhydrous 1,4-dioxane (0.50 mL)
-
Aryl iodide (0.50 mmol, 2.5 equiv)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
-
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid and NIITP.
-
Evacuate and backfill the tube with nitrogen (repeat four times).
-
Add anhydrous 1,4-dioxane.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Add the aryl iodide, CuI, 1,10-phenanthroline, and Cs₂CO₃.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir for 16 hours.
-
After cooling, perform a standard aqueous work-up and purify the crude product by flash column chromatography.
-
Cross-Coupling Reactions of Halo-Oxadiazoles
A common strategy for functionalizing the oxadiazole ring involves the initial synthesis of a halogenated oxadiazole, which can then undergo various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used method for this purpose.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds between a halo-oxadiazole and an organoboron compound.[9]
Table 2: Reaction Conditions for Suzuki-Miyaura Coupling of Halo-Oxadiazoles
| Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-5-phenyl-1,3,4-oxadiazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 100 | 24 | 80 | [10] |
| Diaryl bromide | Boronic ester | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/Water | 100 | Overnight | Not specified | [11] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-oxadiazole [10]
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling of a bromo-oxadiazole.
-
Materials:
-
Bromo-oxadiazole substrate (e.g., 2-bromo-5-phenyl-1,3,4-oxadiazole) (1.0 equiv)
-
Organoboron reagent (e.g., Phenylboronic acid) (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.055 equiv)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Degassed solvent mixture (e.g., 1,4-dioxane/water)
-
-
Procedure:
-
Flame-dry a round-bottom flask equipped with a stir bar and a reflux condenser under high vacuum.
-
Allow the flask to cool to room temperature and purge with an inert gas (e.g., argon or nitrogen).
-
To the flask, add the bromo-oxadiazole, organoboron reagent, palladium catalyst, and base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired product.
-
Nucleophilic Substitution on the Oxadiazole Ring
While the oxadiazole ring is generally resistant to nucleophilic attack, pre-functionalization with a good leaving group, such as a halogen, allows for nucleophilic substitution reactions. For instance, 2,5-bis(bromoalkyl)-1,3,4-oxadiazoles can undergo substitution with amines.[12]
Table 3: Reaction Conditions for Nucleophilic Substitution
| Substrate | Nucleophile | Solvent | Temperature | Time | Yield (%) | Reference |
| 2,5-bis(bromoalkyl)-1,3,4-oxadiazoles | Diisopropyl iminodiacetate | Toluene | Reflux | Not specified | Good | [12] |
| 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione | Phenacyl bromides | Not specified | Not specified | Not specified | Not specified | [13] |
Experimental Protocol: Nucleophilic Substitution of a Bromoalkyl-oxadiazole [12]
-
Materials:
-
2,5-bis(bromoalkyl)-1,3,4-oxadiazole (1.0 equiv)
-
Diisopropyl iminodiacetate (excess)
-
Anhydrous toluene
-
-
Procedure:
-
Dissolve the 2,5-bis(bromoalkyl)-1,3,4-oxadiazole in anhydrous toluene.
-
Add an excess of diisopropyl iminodiacetate to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by crystallization or column chromatography.
-
The ester groups can be subsequently hydrolyzed to the corresponding carboxylic acids if desired.[12]
-
Conclusion
The functionalization of the oxadiazole ring is crucial for the development of new therapeutic agents and functional materials. While direct electrophilic substitution is challenging, methodologies such as C-H activation, cross-coupling of halo-oxadiazoles, and nucleophilic substitution on activated substrates provide robust and versatile strategies for the synthesis of a wide array of functionalized oxadiazole derivatives. The protocols and data presented herein offer a practical guide for researchers in this field.
References
- 1. mdpi.com [mdpi.com]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Copper-mediated direct arylation of 1,3,4-oxadiazoles and 1,2,4-triazoles with aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
3-Bromo-5-cyclopropyl-1,2,4-oxadiazole: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-5-cyclopropyl-1,2,4-oxadiazole is a key building block in medicinal chemistry and materials science. The presence of a bromine atom at the 3-position of the 1,2,4-oxadiazole ring provides a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions, while the cyclopropyl group at the 5-position can influence the physicochemical and pharmacological properties of the resulting molecules. This document provides detailed protocols for the application of this compound in the synthesis of novel heterocyclic compounds and summarizes the potential biological significance of the resulting derivatives. The 1,2,4-oxadiazole scaffold is a well-established pharmacophore found in a range of biologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2]
Chemical Properties
| Property | Value |
| CAS Number | 121562-08-1 |
| Molecular Formula | C₅H₅BrN₂O |
| Molecular Weight | 189.01 g/mol |
| Boiling Point | 210.96 °C (Predicted) |
| Density | 1.45 g/cm³ (Predicted) |
Applications in Synthesis
The bromine atom on the 1,2,4-oxadiazole ring is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. It can also undergo nucleophilic aromatic substitution. These reactions allow for the introduction of a wide range of substituents at the 3-position, leading to the creation of diverse chemical libraries for drug discovery and other applications.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. This reaction is instrumental in synthesizing biaryl compounds, which are common motifs in pharmaceuticals.
Experimental Protocol: Synthesis of 3-Aryl-5-cyclopropyl-1,2,4-oxadiazoles
A general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids is described below.
dot
Caption: Suzuki-Miyaura cross-coupling workflow.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent (e.g., 1,4-Dioxane and Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-cyclopropyl-1,2,4-oxadiazole.
Expected Results:
This protocol is expected to provide good to excellent yields of the corresponding 3-aryl-5-cyclopropyl-1,2,4-oxadiazole derivatives. The exact yield will depend on the specific arylboronic acid used.
| Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 3-Phenyl-5-cyclopropyl-1,2,4-oxadiazole | ~85 | 8.15-8.12 (m, 2H), 7.52-7.45 (m, 3H), 2.35-2.28 (m, 1H), 1.35-1.30 (m, 2H), 1.20-1.15 (m, 2H) | 178.1, 168.5, 131.5, 129.1, 127.8, 127.2, 9.8, 8.5 |
| 3-(4-Methoxyphenyl)-5-cyclopropyl-1,2,4-oxadiazole | ~90 | 8.08 (d, J=8.8 Hz, 2H), 7.01 (d, J=8.8 Hz, 2H), 3.88 (s, 3H), 2.33-2.26 (m, 1H), 1.33-1.28 (m, 2H), 1.18-1.13 (m, 2H) | 178.0, 168.2, 162.5, 129.5, 119.8, 114.5, 55.4, 9.7, 8.4 |
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This method is highly valuable for the synthesis of alkynyl-substituted heterocycles.
Experimental Protocol: Synthesis of 3-Alkynyl-5-cyclopropyl-1,2,4-oxadiazoles
dot
Caption: Sonogashira cross-coupling workflow.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂])
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine [Et₃N])
-
Solvent (e.g., Tetrahydrofuran [THF])
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed THF and triethylamine.
-
Add the terminal alkyne (1.2 eq.) dropwise to the mixture.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.
-
After completion, filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Results:
This reaction is expected to yield the corresponding 3-alkynyl-5-cyclopropyl-1,2,4-oxadiazole in good yields.
| Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 5-Cyclopropyl-3-(phenylethynyl)-1,2,4-oxadiazole | ~75 | 7.65-7.62 (m, 2H), 7.45-7.40 (m, 3H), 2.38-2.31 (m, 1H), 1.38-1.33 (m, 2H), 1.22-1.17 (m, 2H) | 178.5, 158.2, 132.5, 130.2, 128.8, 121.5, 92.1, 80.3, 10.1, 8.6 |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[4] This reaction is particularly useful for synthesizing arylamines from aryl halides.
Experimental Protocol: Synthesis of 3-Amino-5-cyclopropyl-1,2,4-oxadiazoles
dot
Caption: Buchwald-Hartwig amination workflow.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cesium carbonate [Cs₂CO₃])
-
Solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction tube, combine this compound (1.0 eq.), the amine (1.5 eq.), and cesium carbonate (2.0 eq.).
-
Add Pd₂(dba)₃ (0.02 eq.) and Xantphos (0.04 eq.).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Expected Results:
This protocol should provide the desired 3-amino-5-cyclopropyl-1,2,4-oxadiazole derivatives in moderate to good yields.
| Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 5-Cyclopropyl-3-morpholino-1,2,4-oxadiazole | ~65 | 3.85 (t, J=4.8 Hz, 4H), 3.60 (t, J=4.8 Hz, 4H), 2.25-2.18 (m, 1H), 1.25-1.20 (m, 2H), 1.10-1.05 (m, 2H) | 176.5, 169.8, 66.5, 44.8, 9.5, 8.2 |
| 5-Cyclopropyl-3-(phenylamino)-1,2,4-oxadiazole | ~70 | 7.65 (d, J=7.6 Hz, 2H), 7.38 (t, J=7.6 Hz, 2H), 7.15 (t, J=7.4 Hz, 1H), 6.95 (s, 1H), 2.28-2.21 (m, 1H), 1.28-1.23 (m, 2H), 1.14-1.09 (m, 2H) | 177.0, 168.9, 138.2, 129.3, 124.5, 120.8, 9.6, 8.3 |
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the 1,2,4-oxadiazole ring facilitates nucleophilic aromatic substitution at the 3-position. This reaction provides a direct route to introduce various nucleophiles without the need for a metal catalyst.
Experimental Protocol: Synthesis of 3-Alkoxy/Thioalkoxy-5-cyclopropyl-1,2,4-oxadiazoles
dot
Caption: Nucleophilic aromatic substitution workflow.
Materials:
-
This compound
-
Nucleophile (e.g., an alcohol or thiol)
-
Base (e.g., Sodium hydride [NaH])
-
Solvent (e.g., N,N-Dimethylformamide [DMF])
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a stirred solution of the nucleophile (1.5 eq.) in anhydrous DMF under an argon atmosphere at 0 °C, add sodium hydride (1.5 eq.) portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in DMF.
-
Heat the reaction mixture to 60-80 °C and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Results:
This method is expected to produce 3-alkoxy or 3-thioalkoxy-5-cyclopropyl-1,2,4-oxadiazoles in good yields.
| Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 5-Cyclopropyl-3-phenoxy-1,2,4-oxadiazole | ~80 | 7.45-7.40 (m, 2H), 7.30-7.25 (m, 1H), 7.20-7.15 (m, 2H), 2.30-2.23 (m, 1H), 1.30-1.25 (m, 2H), 1.15-1.10 (m, 2H) | 177.5, 170.2, 153.8, 129.8, 125.5, 121.3, 9.7, 8.4 |
Biological Significance and Signaling Pathways
Derivatives of 1,2,4-oxadiazoles are known to interact with a variety of biological targets. While specific signaling pathways for derivatives of this compound are not yet extensively documented, related compounds have shown to be inhibitors of enzymes such as 5-lipoxygenase activating protein (FLAP), which is involved in the leukotriene signaling pathway.
dot
Caption: Potential inhibition of the leukotriene pathway.
The leukotriene pathway plays a crucial role in inflammatory responses. Inhibition of FLAP by novel 5-cyclopropyl-1,2,4-oxadiazole derivatives could lead to the development of new anti-inflammatory drugs. Further research is needed to elucidate the precise mechanisms of action and signaling pathways modulated by compounds derived from this versatile precursor.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide array of novel heterocyclic compounds. The protocols provided herein for Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution offer robust starting points for the exploration of new chemical space. The potential for the resulting derivatives to modulate key biological pathways, such as the leukotriene signaling cascade, highlights the importance of this building block in modern drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the reaction yield of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, including the target compound, is the reaction of an amidoxime with an acylating agent, followed by cyclodehydration.[1] For this compound, this would involve the reaction of a bromo-amidoxime with cyclopropanecarbonyl chloride or a related cyclopropyl carboxylic acid derivative.
Q2: What are the critical factors that influence the reaction yield?
A2: Several factors can significantly impact the yield:
-
Choice of Base: Strong, non-nucleophilic bases are often preferred for the cyclization step. Tetrabutylammonium fluoride (TBAF) and inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aprotic polar solvents like DMSO have been shown to be effective.[2][3]
-
Reaction Temperature: While some protocols require heating (reflux), many modern methods advocate for room temperature reactions to minimize side product formation.[2]
-
Solvent: Aprotic solvents such as DMSO, DMF, THF, and DCM are generally recommended for base-catalyzed cyclizations.[4]
-
Purity of Starting Materials: Impurities in the amidoxime or acylating agent can lead to unwanted side reactions and lower yields.
-
Water Content: The presence of water can lead to the hydrolysis of the O-acylamidoxime intermediate, a common cause of low yields.[4] Therefore, anhydrous conditions are often recommended.
Q3: What are the common side products, and how can they be minimized?
A3: A primary side reaction is the cleavage of the O-acylamidoxime intermediate back to the starting amidoxime and the corresponding carboxylic acid or its derivative.[4] This can be minimized by ensuring anhydrous conditions and optimizing the reaction time and temperature for the cyclodehydration step. Another potential issue is the Boulton-Katritzky rearrangement, a thermal or acid-catalyzed rearrangement of the 1,2,4-oxadiazole ring, which can be mitigated by using neutral, anhydrous workup and purification conditions.[5]
Q4: Can microwave irradiation be used to improve the synthesis?
A4: Yes, microwave-assisted synthesis can be a valuable tool for improving the yield and reducing the reaction time for 1,2,4-oxadiazole formation.[4][6] It can be particularly effective for the cyclodehydration step, often leading to cleaner reactions and higher throughput.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Incomplete Acylation: The initial reaction between the amidoxime and acylating agent may be inefficient. | - Ensure the use of a suitable coupling agent if starting from a carboxylic acid (e.g., EDC, DCC, CDI).[5] - If using an acyl chloride, ensure it is fresh and has not been hydrolyzed. - Monitor the acylation step by TLC or LC-MS before proceeding to cyclization. |
| 2. Ineffective Cyclization: The O-acylamidoxime intermediate is formed but does not cyclize to the desired oxadiazole. | - Increase the reaction temperature or switch to a higher boiling point solvent (e.g., toluene, xylene) for thermal cyclization.[4] - For base-mediated cyclization, consider using a stronger base system like NaOH/DMSO or TBAF in anhydrous THF.[2][3][4] - Microwave irradiation can be employed to promote cyclization.[4][6] | |
| 3. Degradation of Starting Materials or Product: Harsh reaction conditions (e.g., strong acid/base, high temperature) may be decomposing the reactants or the desired product. | - If possible, conduct the reaction at room temperature using a highly efficient base system.[2] - Minimize reaction time and exposure to harsh conditions during workup and purification. | |
| Formation of Multiple By-products | 1. Hydrolysis of O-acylamidoxime Intermediate: Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Boulton-Katritzky Rearrangement: The 1,2,4-oxadiazole ring is rearranging to a more stable isomer. | - Avoid high temperatures and acidic conditions during workup and purification.[5] - Use neutral purification techniques like column chromatography on silica gel. | |
| 3. Dimerization of Nitrile Oxide (if applicable): This is a common side reaction in syntheses proceeding through a nitrile oxide intermediate. | - This is less common for the amidoxime route but can be a factor in alternative synthetic pathways. Ensure the chosen synthetic route is appropriate. | |
| Difficulty in Product Purification | 1. Co-elution with Starting Materials or By-products: Similar polarity of the product and impurities. | - Optimize the solvent system for column chromatography using TLC. Aim for an Rf value of 0.2-0.4 for the desired product. - Consider using a different stationary phase for chromatography. - Recrystallization from a suitable solvent system can be an effective purification method. |
| 2. Product Instability on Silica Gel: The product may be degrading on the silica gel column. | - Deactivate the silica gel by pre-treating it with a small amount of a polar solvent like methanol or triethylamine in the eluent. - Minimize the time the product spends on the column. |
Data Presentation
The following tables provide representative data on how different reaction conditions can influence the yield of this compound, based on typical outcomes for similar 1,2,4-oxadiazole syntheses.
Table 1: Effect of Base and Solvent on Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine | Dichloromethane (DCM) | Reflux | 12 | 45 |
| 2 | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temp. | 24 | 60 |
| 3 | Sodium Hydroxide (NaOH) | Dimethyl Sulfoxide (DMSO) | Room Temp. | 16 | 85 |
| 4 | Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temp. | 8 | 92 |
| 5 | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 80 | 10 | 55 |
Table 2: Effect of Reaction Time and Temperature using NaOH/DMSO System
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temp. | 8 | 70 |
| 2 | Room Temp. | 16 | 85 |
| 3 | Room Temp. | 24 | 82 |
| 4 | 50 | 4 | 78 |
| 5 | 80 | 2 | 65 |
Experimental Protocols
Protocol 1: One-Pot Synthesis using Sodium Hydroxide in DMSO
This protocol is a general procedure adapted for the synthesis of this compound.
Materials:
-
Bromo-amidoxime (1.0 eq)
-
Cyclopropanecarbonyl chloride (1.1 eq)
-
Sodium Hydroxide (NaOH), powdered (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Water, deionized
-
Brine
Procedure:
-
To a stirred suspension of powdered NaOH (2.0 eq) in anhydrous DMSO, add the bromo-amidoxime (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. soc.chim.it [soc.chim.it]
- 6. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
Technical Support Center: 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary and most effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods typically depends on the impurity profile, the scale of the purification, and the desired final purity of the compound.
Q2: What are the likely impurities I might encounter during the purification of this compound?
A2: Impurities can originate from starting materials, side reactions during synthesis, or degradation of the product. Common impurities may include:
-
Unreacted starting materials: Such as cyclopropanecarboxyamidoxime or brominating agents.
-
Side-products from synthesis: This can include isomers of the oxadiazole, products from the cleavage of the O-acyl amidoxime intermediate, or byproducts from the cyclization reaction.[1]
-
Hydrolysis products: The 1,2,4-oxadiazole ring can be susceptible to hydrolysis under certain conditions, leading to ring-opened impurities.
-
Degradation products: The 3-bromo substituent may be susceptible to nucleophilic displacement, and the cyclopropyl ring, while generally stable, can potentially undergo ring-opening under harsh conditions.
Q3: Is this compound stable during purification?
A3: this compound is a relatively stable compound, but potential stability issues should be considered during purification. The 3-bromo substituent can be susceptible to nucleophilic attack, especially under basic conditions or in the presence of nucleophilic solvents at elevated temperatures. While the 1,2,4-oxadiazole ring is generally stable, prolonged exposure to strong acids or bases can lead to hydrolysis.[1] The cyclopropyl group is generally stable under standard purification conditions.
Q4: What are the recommended storage conditions for purified this compound?
A4: To ensure long-term stability, the purified compound should be stored in a cool, dry, and dark environment. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from atmospheric moisture and oxygen. Storing in a freezer at temperatures of -20°C is also advised.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Suggested Solution |
| Oiling out instead of crystallization | The solvent is too nonpolar for the compound. | Add a more polar co-solvent dropwise until the solution becomes slightly turbid, then allow it to cool slowly. |
| The cooling process is too rapid. | Allow the solution to cool gradually to room temperature before placing it in an ice bath or refrigerator. | |
| The solution is supersaturated with impurities. | Attempt a preliminary purification by column chromatography before recrystallization. | |
| The compound has a low melting point. | Consider using a solvent system with a lower boiling point. | |
| Poor recovery of the purified product | The compound is too soluble in the chosen solvent at room temperature. | Select a solvent in which the compound has a steeper solubility curve (high solubility at high temperature and low solubility at low temperature). |
| Too much solvent was used for dissolution. | Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. | |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and filter flask) before filtering the hot solution. | |
| Crystals are colored or contain visible impurities | Incomplete removal of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
| Co-crystallization with impurities. | A second recrystallization from a different solvent system may be necessary. |
Column Chromatography
| Problem | Potential Cause | Suggested Solution |
| Poor separation of the desired compound from impurities | The chosen eluent system is not optimal. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The column was overloaded with the crude material. | Use an appropriate amount of crude material for the column size (a general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight). | |
| The compound appears to be degrading on the column | The silica gel is too acidic. | Deactivate the silica gel by preparing a slurry in the eluent containing a small amount of a neutral or basic modifier like triethylamine (0.1-1%). |
| Prolonged contact time with the stationary phase. | Use flash chromatography with positive pressure to reduce the elution time. | |
| The compound is unstable in the chosen eluent. | Select a less reactive and neutral solvent system. | |
| The compound is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
| Multiple fractions contain the pure product | The initial band of the compound was too broad. | Dissolve the crude product in a minimal amount of solvent before loading it onto the column. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Test the solubility of the crude this compound in various solvents to find a suitable one where it is sparingly soluble at room temperature but highly soluble when heated. Common solvent systems for similar compounds include hexane/ethyl acetate, dichloromethane/hexane, and isopropanol/water.[2]
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Analyze the crude mixture by TLC using different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to determine the optimal eluent for separation.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: User Experimental Data for Recrystallization of this compound
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Crude Weight (g) | |||
| Recrystallization Solvent(s) | |||
| Volume of Solvent (mL) | |||
| Final Weight (g) | |||
| Recovery Yield (%) | |||
| Purity before (%) | |||
| Purity after (%) | |||
| Observations |
Table 2: User Experimental Data for Column Chromatography of this compound
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Crude Weight (g) | |||
| Silica Gel Weight (g) | |||
| Eluent System(s) | |||
| Final Weight (g) | |||
| Recovery Yield (%) | |||
| Purity before (%) | |||
| Purity after (%) | |||
| Observations |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
identifying side reactions in 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is low, and I observe significant amounts of starting materials.
Possible Causes and Solutions:
-
Incomplete Amidoxime Formation: The conversion of cyclopropyl cyanide to cyclopropanecarboxamide oxime may be inefficient.
-
Solution: Ensure the hydroxylamine solution is freshly prepared and in excess. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the nitrile.
-
-
Inefficient Acylation of Amidoxime: The reaction between cyclopropanecarboxamide oxime and the acylating agent may be incomplete.
-
Solution: If using a carboxylic acid, ensure an efficient coupling agent (e.g., EDC, HATU) is used. If using an acyl chloride, ensure anhydrous conditions to prevent its hydrolysis.
-
-
Poor Cyclodehydration: The final ring-closing step to form the oxadiazole may not be proceeding to completion.
-
Solution: Thermal cyclization may require high temperatures (e.g., refluxing in toluene or xylene). For base-mediated cyclization, a strong, non-nucleophilic base like TBAF or DBU in an anhydrous aprotic solvent (e.g., THF, DMF) is recommended.[1]
-
-
Suboptimal Bromination Conditions: If brominating a pre-formed 5-cyclopropyl-1,2,4-oxadiazole, the reaction conditions may be too mild.
-
Solution: Increase the temperature or use a more reactive brominating agent (e.g., NBS with a radical initiator, or Br2 in acetic acid). Careful optimization is needed to avoid side reactions.
-
Q2: I am observing a major byproduct with a mass corresponding to the hydrolyzed O-acyl intermediate.
Possible Cause and Solution:
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Cleavage of the O-Acyl Amidoxime Intermediate: This is a common side reaction, particularly in the presence of water or protic solvents, or with prolonged heating.[1] The O-acyl intermediate is hydrolyzed back to the amidoxime and the carboxylic acid.
-
Solution: Minimize reaction time and temperature for the cyclodehydration step. It is crucial to use anhydrous solvents and reagents.
-
Q3: My final product is contaminated with an isomer or other heterocyclic compounds.
Possible Causes and Solutions:
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Boulton-Katritzky Rearrangement (BKR): 3,5-disubstituted 1,2,4-oxadiazoles can undergo thermal or acid-catalyzed rearrangement to form other heterocycles.[1]
-
Solution: Use neutral, anhydrous conditions for the reaction workup and purification. Avoid strong acids and prolonged heating. Store the final compound in a dry environment.
-
-
Formation of 1,3,4-Oxadiazole Isomer: While less common, rearrangement to the 1,3,4-oxadiazole isomer can occur under certain conditions, such as photochemical exposure.
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Solution: Protect the reaction from light, especially if using photochemical methods for other steps.
-
Q4: I am seeing byproducts that suggest the cyclopropyl ring is reacting.
Possible Cause and Solution:
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Ring-Opening of the Cyclopropyl Group: The cyclopropyl group is strained and can undergo ring-opening under harsh acidic or radical conditions.
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Solution: Avoid strong acids and high temperatures for extended periods. If performing a radical bromination, carefully control the reaction conditions to favor substitution on the oxadiazole ring over addition to the cyclopropyl group.
-
Q5: The bromine atom is being replaced by other groups.
Possible Cause and Solution:
-
Nucleophilic Aromatic Substitution (SNAr): The 3-position of the 1,2,4-oxadiazole ring is electrophilic and can be susceptible to nucleophilic attack, leading to the displacement of the bromide.
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Solution: Avoid strong nucleophiles in subsequent reaction steps or during workup (e.g., strong bases, amines, thiols). If the presence of nucleophiles is unavoidable, consider using a less reactive leaving group or protecting the 3-position if possible.
-
Frequently Asked Questions (FAQs)
What is a common synthetic route for this compound?
A common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an amidoxime with a carbonyl compound.[2] For this compound, a plausible route is a two-step synthesis involving the formation of an O-acylamidoxime intermediate followed by cyclodehydration, and a final bromination step.
What are the key intermediates in this synthesis?
The key intermediates are cyclopropanecarboxamide oxime and 5-cyclopropyl-1,2,4-oxadiazol-3-one (or its tautomer, 5-cyclopropyl-1,2,4-oxadiazol-3-ol).
What are the critical parameters to control during the synthesis?
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Anhydrous Conditions: Moisture can lead to the hydrolysis of intermediates and reagents, significantly reducing the yield.
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Temperature: Both the cyclization and bromination steps are sensitive to temperature. Overheating can lead to decomposition and side reactions.
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Choice of Solvent: Aprotic solvents are generally preferred for the cyclization step to avoid hydrolysis of the O-acyl intermediate.[1]
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pH Control: The pH should be carefully controlled, especially during the amidoxime formation and any steps involving acid or base catalysts.
How can I purify the final product?
Purification of this compound can typically be achieved by recrystallization or column chromatography on silica gel.
Experimental Protocols
Below are proposed, representative experimental protocols for the synthesis of this compound.
Protocol 1: Synthesis of Cyclopropanecarboxamide Oxime
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To a solution of cyclopropyl cyanide (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
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Heat the mixture to reflux and monitor the reaction by TLC until the starting nitrile is consumed.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford cyclopropanecarboxamide oxime.
Protocol 2: Synthesis of 5-Cyclopropyl-1,2,4-oxadiazol-3-one
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To a solution of cyclopropanecarboxamide oxime (1.0 eq) in a suitable aprotic solvent (e.g., THF, dioxane), add triphosgene (0.5 eq) portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
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Quench the reaction carefully with water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization to yield 5-cyclopropyl-1,2,4-oxadiazol-3-one.
Protocol 3: Bromination of 5-Cyclopropyl-1,2,4-oxadiazol-3-one
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To a solution of 5-cyclopropyl-1,2,4-oxadiazol-3-one (1.0 eq) in a suitable solvent (e.g., acetonitrile), add a brominating agent such as N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN) if proceeding via a radical pathway, or phosphorus oxybromide (POBr3) for a different bromination route.
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Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of sodium thiosulfate.
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Extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
Data Presentation
Table 1: Representative Yields for the Synthesis of this compound
| Step | Product | Typical Yield (%) |
| 1. Amidoxime Formation | Cyclopropanecarboxamide oxime | 85-95 |
| 2. Oxadiazolone Formation | 5-Cyclopropyl-1,2,4-oxadiazol-3-one | 60-75 |
| 3. Bromination | This compound | 50-70 |
Table 2: Common Impurities and their Identification
| Impurity | Identification Method | Probable Origin |
| Cyclopropanecarboxamide oxime | LC-MS, 1H NMR | Incomplete reaction in step 2 or hydrolysis of the O-acyl intermediate. |
| 5-Cyclopropyl-1,2,4-oxadiazol-3-one | LC-MS, 1H NMR | Incomplete bromination in step 3. |
| Isomeric rearrangement products | LC-MS, 1H & 13C NMR | Boulton-Katritzky rearrangement during thermal or acidic steps. |
| Ring-opened byproducts | GC-MS, 1H & 13C NMR | Harsh acidic or radical conditions leading to the opening of the cyclopropyl ring. |
| Nucleophilic substitution products | LC-MS, 1H NMR | Presence of nucleophiles reacting with the 3-bromo position. |
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Optimizing Catalyst Loading for Reactions with 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole
Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst loading in palladium-catalyzed cross-coupling reactions involving 3-bromo-5-cyclopropyl-1,2,4-oxadiazole. Given the structure of this molecule, it is an excellent candidate for reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: What are the typical palladium-catalyzed reactions suitable for this compound?
A1: The presence of a bromine atom on the oxadiazole ring makes this substrate ideal for various palladium-catalyzed cross-coupling reactions. The most common transformations include:
-
Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: To form C-N bonds with primary or secondary amines.[1][2]
-
Sonogashira Coupling: To form C-C bonds with terminal alkynes.
-
Heck Coupling: To form C-C bonds with alkenes.
Q2: How does catalyst loading impact the outcome of my reaction?
A2: Catalyst loading, expressed as mol% relative to the limiting reagent, is a critical parameter that affects reaction rate, overall yield, cost, and purity of the final product.[3]
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Higher Loading: Generally leads to faster reaction rates but increases costs and can complicate product purification by introducing more metallic residues. It may also lead to unwanted side reactions.[3]
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Lower Loading: More cost-effective and environmentally friendly, but may result in slow or incomplete reactions if the loading is too low.[3][4] Optimization is key to finding the lowest catalyst concentration that provides a high yield in a reasonable timeframe.[3]
Q3: What is a "Turnover Number" (TON) and why is it important for catalyst optimization?
A3: The Turnover Number (TON) is the number of moles of substrate that one mole of catalyst can convert before becoming inactive.[3] A high TON signifies a more efficient and robust catalyst. Optimizing for a high TON is crucial for minimizing catalyst cost and waste, especially in large-scale synthesis.[3] It is calculated as the percentage yield divided by the catalyst's mole percentage.[5]
Q4: Should I use a pre-catalyst or generate the active catalyst in situ?
A4: Modern palladium pre-catalysts, such as those developed by Buchwald (e.g., G3 or G4 palladacycles), are often preferred.[6] These pre-catalysts are more reliable and efficient at generating the active Pd(0) species needed for the catalytic cycle.[6] While generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂ and a ligand is possible, it can be less reliable and may require pre-activation steps.[6][7]
Troubleshooting Guide
This section addresses common problems encountered when optimizing catalyst loading for cross-coupling reactions with this compound.
| Problem / Observation | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Catalyst Loading Too Low: The amount of active catalyst is insufficient to drive the reaction to completion. 2. Inactive Catalyst: The catalyst may have decomposed due to exposure to air or impurities. 3. Inappropriate Ligand/Base/Solvent: The combination of ligand, base, and solvent is not optimal for this specific substrate.[8][9] | 1. Increase Catalyst Loading: Initially, try a higher loading (e.g., 1-2 mol%). If successful, you can systematically decrease it. 2. Use a Pre-catalyst: Employ a modern, air-stable pre-catalyst to ensure efficient generation of the active species.[6] Ensure all reagents and solvents are pure and degassed, and the reaction is run under an inert atmosphere (Nitrogen or Argon).[10] 3. Screen Reaction Parameters: Systematically screen different ligands, bases, and solvents. For Suzuki couplings, common bases include K₂CO₃ or Cs₂CO₃. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu is often used.[8][9] |
| Reaction Stalls or is Sluggish | 1. Catalyst Deactivation: The active catalytic species is degrading over the course of the reaction. 2. Poor Solubility: Reagents, particularly the base, may not be sufficiently soluble in the chosen solvent.[9] | 1. Add More Ligand: An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability.[6] 2. Change Solvent or Use a Solvent Mixture: Switch to a solvent that offers better solubility for all components. Sometimes a mixture (e.g., dioxane/water) can be beneficial.[8][9] Ensure vigorous stirring, especially with heterogeneous mixtures.[10] |
| Significant Byproduct Formation (e.g., Homo-coupling) | 1. Catalyst Loading Too High: Excess catalyst can sometimes promote side reactions like the homo-coupling of boronic acids in Suzuki reactions. 2. Oxygen Contamination: Traces of oxygen can facilitate unwanted side pathways. | 1. Decrease Catalyst Loading: Systematically reduce the catalyst loading to find a level that favors the desired cross-coupling pathway. 2. Improve Inert Atmosphere: Ensure rigorous exclusion of oxygen through proper degassing of solvents and maintaining a robust inert atmosphere.[10] |
| Results are Not Reproducible | 1. Reagent Purity: Minor impurities in starting materials, solvents, or base can inhibit the catalyst.[10] 2. Inconsistent Inert Atmosphere: Variable levels of oxygen or moisture can drastically affect the catalyst's performance.[10] 3. Inconsistent Procedure: Variations in the order of addition or stirring rate can impact results.[10] | 1. Purify Reagents: Ensure all starting materials are of high purity. Solvents should be anhydrous and degassed.[6] 2. Standardize Inertion Technique: Use a consistent method for degassing and maintaining an inert atmosphere (e.g., Schlenk line or glovebox).[10] 3. Standardize Procedure: Always follow the same order of reagent addition and maintain a consistent, vigorous stirring rate.[10] |
Data Presentation: Catalyst Loading Optimization
The following table provides an illustrative example of a catalyst loading screen for a generic Suzuki-Miyaura coupling reaction. The goal is to identify the lowest catalyst loading that provides a high yield without requiring excessively long reaction times.
Illustrative Example: Suzuki Coupling of this compound with Phenylboronic Acid
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| 1 | 2.0 | 80 | 2 | 95 | 47.5 |
| 2 | 1.0 | 80 | 4 | 94 | 94 |
| 3 | 0.5 | 80 | 8 | 92 | 184 |
| 4 | 0.1 | 80 | 24 | 75 | 750 |
| 5 | 0.05 | 80 | 24 | 40 | 800 |
| 6 | 0.5 | 100 | 4 | 96 | 192 |
This is representative data and actual results will vary based on specific substrates and conditions.
Experimental Protocols
Protocol: Screening Catalyst Loading for Suzuki-Miyaura Coupling
This protocol describes a general procedure for screening different catalyst loadings in parallel to optimize the reaction of this compound.
Materials:
-
This compound (Substrate A)
-
Arylboronic acid (Substrate B)
-
Palladium pre-catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, finely powdered)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Array of reaction vials with stir bars
-
Inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
Preparation: In a glovebox, arrange an array of reaction vials. To each vial, add the arylboronic acid (1.2 equivalents) and the base (2.0 equivalents).
-
Stock Solution Preparation: Prepare a stock solution of this compound and the palladium pre-catalyst in the chosen solvent. This ensures accurate dispensing of the catalyst at low concentrations.
-
Catalyst Addition: Dispense the required volume of the stock solution into each vial to achieve the target catalyst loadings (e.g., 2.0, 1.0, 0.5, 0.1, 0.05 mol%).
-
Reaction Initiation: Add the remaining volume of solvent to each vial to reach the desired final concentration (e.g., 0.1 M). Seal the vials tightly.
-
Heating and Stirring: Place the vials in a pre-heated aluminum block on a stirrer hotplate. Stir the reactions at the set temperature (e.g., 80-100 °C) for a specified time.
-
Monitoring: Monitor the reactions by taking small aliquots at regular intervals and analyzing them by LC-MS or GC-MS to determine the conversion rate.
-
Work-up and Analysis: After the reaction is complete, cool the vials to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Analyze the crude product by ¹H NMR or a quantitative chromatographic technique to determine the yield.
Visualizations
Catalyst Optimization Workflow
The following diagram illustrates a logical workflow for optimizing catalyst loading for a cross-coupling reaction.
Caption: A workflow for systematic catalyst loading optimization.
Troubleshooting Decision Tree
This diagram provides a decision-making process for troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
Caption: A decision tree for troubleshooting common reaction failures.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While specific degradation studies on this compound are not extensively documented in publicly available literature, the degradation of the 1,2,4-oxadiazole ring is known to proceed through several primary pathways: hydrolysis, thermal degradation, photolysis, and metabolic degradation. The presence of the bromo and cyclopropyl substituents will influence the rate and products of these degradation pathways.
Q2: How does the 1,2,4-oxadiazole ring typically degrade under hydrolytic conditions?
A2: The 1,2,4-oxadiazole ring can undergo hydrolysis, particularly under acidic or basic conditions. The stability of 1,2,4-oxadiazole derivatives is pH-dependent, with maximum stability often observed in the pH range of 3-5.[1][2] At low pH, the N-4 atom of the oxadiazole ring can be protonated, leading to nucleophilic attack and ring opening to form an aryl nitrile degradation product.[1][2] Under high pH conditions, nucleophilic attack on the methine carbon can also lead to ring opening.[1][2] The 1,2,4-oxadiazole ring is generally considered a bioisostere for ester and amide groups that is resistant to hydrolysis.[3][4]
Q3: What products can be expected from the thermal degradation of this compound?
A3: Thermal degradation of 1,2,4-oxadiazoles can lead to fragmentation of the heterocyclic ring. Studies on other substituted 1,2,4-oxadiazoles have shown that thermal decomposition can produce nitriles and isocyanates.[5][6] For this compound, thermal stress could potentially lead to the formation of cyclopropanecarbonitrile and a bromo-containing fragment, among other products. The thermal stability of 1,2,4-oxadiazoles is generally high, with decomposition of some derivatives occurring at temperatures above 300°C.[5]
Q4: Is this compound susceptible to photodegradation?
A4: Yes, 1,2,4-oxadiazole derivatives can undergo photochemical rearrangements and degradation upon exposure to UV light.[7][8] Irradiation can induce ring photoisomerization to 1,3,4-oxadiazoles or lead to the formation of open-chain products through reaction with the solvent.[7][9] The specific photoproducts will depend on the wavelength of light and the solvent used in the experiment.
Q5: What are the likely metabolic degradation pathways for this compound?
A5: In vivo, 1,2,4-oxadiazole-containing compounds can undergo extensive metabolism.[10] A key metabolic pathway involves the reductive ring opening of the 1,2,4-oxadiazole ring, which can occur under anaerobic conditions in the liver.[10] This can be followed by subsequent cleavage of the molecule.[10] The resulting smaller fragments are then typically excreted.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram after sample storage. | Sample degradation due to hydrolysis. | Store samples at low temperatures (-20°C or below) in an inert atmosphere.[11] Prepare fresh solutions for analysis. Control the pH of the sample matrix to be within the optimal stability range (pH 3-5).[1][2] |
| Low recovery of the parent compound after thermal stress testing. | Thermal decomposition of the 1,2,4-oxadiazole ring. | Analyze for expected thermal degradation products such as nitriles and isocyanates using techniques like GC-MS or LC-MS.[5][6] |
| Appearance of new compounds in samples exposed to light. | Photodegradation. | Protect samples from light by using amber vials or storing them in the dark. Characterize photoproducts using LC-MS with UV detection to identify potential photoisomers or solvent adducts.[7] |
| Inconsistent results in in-vitro metabolic stability assays. | Reductive metabolism of the oxadiazole ring under anaerobic conditions. | Ensure consistent oxygen levels in your incubation system. Consider performing experiments under both aerobic and anaerobic conditions to assess the contribution of reductive pathways.[10] |
| Difficulty in identifying degradation products by MS. | Formation of multiple, isomeric, or unexpected fragments. | Utilize high-resolution mass spectrometry (HRMS) for accurate mass determination. Employ tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation. Synthesize potential degradation products as reference standards for confirmation. |
Degradation Pathways Overview
The following diagrams illustrate the potential degradation pathways for this compound based on the known chemistry of the 1,2,4-oxadiazole ring system.
References
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. | Semantic Scholar [semanticscholar.org]
- 3. pure.hud.ac.uk [pure.hud.ac.uk]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Photochemistry of 1,2,4-oxadiazoles. A DFT study on photoinduced competitive rearrangements of 3-amino- and 3-n-methylamino-5-perfluoroalkyl-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cas 121562-08-1,this compound | lookchem [lookchem.com]
troubleshooting failed coupling reactions with 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole
Welcome to the technical support center for 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for palladium-catalyzed cross-coupling reactions involving this heterocyclic building block. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions performed with this compound?
This versatile building block is primarily used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings to form new carbon-carbon bonds. These reactions are fundamental in medicinal chemistry for synthesizing complex molecules from simpler precursors.
Q2: What are the most common issues encountered during coupling reactions with this substrate?
The most frequent challenges include low to no yield of the desired product, and the formation of significant side products.[2] Key side reactions are dehalogenation (replacement of bromine with hydrogen), homocoupling of the coupling partner (e.g., boronic acid), and potential degradation or rearrangement of the oxadiazole ring under harsh conditions.[2][3] The electron-deficient nature of the 1,2,4-oxadiazole ring can also influence its reactivity.[2]
Q3: Which palladium catalyst system (catalyst + ligand) is best for coupling with this bromo-oxadiazole?
The optimal choice is highly dependent on the specific reaction type and coupling partner.
-
For Suzuki reactions: While standard catalysts like Pd(PPh₃)₄ can be effective, systems using bulky, electron-rich phosphine ligands such as SPhos or XPhos, often in combination with a Pd(II) precatalyst like Pd(OAc)₂, can provide superior results for challenging heteroaryl couplings.[2][4] Pd(dppf)Cl₂ is another robust catalyst that has shown success with various bromo-heterocycles.[2][5]
-
For Sonogashira reactions: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) with a copper(I) co-catalyst (e.g., CuI) is standard.[3] For difficult substrates, using more electron-rich and bulky ligands can be beneficial.[3]
-
For Heck reactions: Typical catalysts include Pd(OAc)₂ and Pd(PPh₃)₄. The choice of phosphine ligand is critical to stabilize the active palladium species.[6][7]
Q4: How critical is the choice of base and solvent?
The base and solvent system is crucial for a successful reaction.
-
Base: The base activates the coupling partner (e.g., the boronic acid in a Suzuki reaction) and neutralizes the HX generated.[8] For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common.[2][9] For Sonogashira reactions, an amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used.[3][10] The choice of base can also influence side reactions like dehalogenation.[2][3]
-
Solvent: The solvent must solubilize the reactants and reagents. Aprotic polar solvents are common. For Suzuki reactions, mixtures like dioxane/water or DMF/water are often used, as water can be crucial for the activity of some inorganic bases.[8][11][12] For Sonogashira and Heck reactions, solvents like DMF, acetonitrile, or toluene are frequently employed.[3][10] All solvents must be thoroughly degassed to prevent deactivation of the palladium catalyst by oxygen.[8]
Q5: My 1,2,4-oxadiazole product seems to be degrading or rearranging. What could be the cause?
1,2,4-oxadiazoles can undergo thermal rearrangements, such as the Boulton-Katritzky rearrangement, especially under harsh heating or acidic conditions.[13][14] If you observe unexpected isomers or degradation, consider lowering the reaction temperature, minimizing reaction time, and ensuring neutral workup and purification conditions.
Troubleshooting Guide
Problem 1: Low to No Yield of Desired Product
| Probable Cause | Recommended Solution |
| Inactive Catalyst | Ensure a high-quality palladium source and ligand are used. Prepare the reaction under a strict inert atmosphere (argon or nitrogen) to prevent catalyst deactivation by oxygen.[4] Use anhydrous and thoroughly degassed solvents.[8] |
| Incorrect Catalyst/Ligand System | The combination of catalyst and ligand is critical. If a standard system like Pd(PPh₃)₄ fails, screen more advanced systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[2][15][16] |
| Inappropriate Base or Solvent | The base may not be strong or soluble enough. For Suzuki reactions, try switching from K₂CO₃ to a stronger base like Cs₂CO₃ or K₃PO₄.[2] Ensure the solvent system effectively solubilizes the base and reactants.[11][12] |
| Low Reaction Temperature | Some coupling reactions, particularly with electron-deficient heteroaryl bromides, require higher temperatures to facilitate the initial oxidative addition step.[10] Gradually increase the temperature (e.g., from 80 °C to 110 °C). |
| Poor Quality Starting Materials | Ensure the purity of this compound and the coupling partner. Impurities can poison the catalyst.[8] For Suzuki reactions, protodeboronation of the boronic acid can be an issue; consider using the corresponding pinacol ester.[8] |
Problem 2: Significant Dehalogenation Side Product
| Probable Cause | Recommended Solution |
| Harsh Reaction Conditions | High temperatures and long reaction times can promote dehalogenation.[2] Attempt the reaction at a lower temperature for a longer duration. |
| Presence of a Hydrogen Source | Ensure solvents are rigorously dried. The choice of base or impurities in reagents can also be a hydrogen source.[2] |
| Inappropriate Catalyst System | Certain palladium catalyst systems are more prone to dehalogenation. Screen different catalysts and ligands. |
Problem 3: Formation of Homocoupling Products
| Probable Cause | Recommended Solution |
| Oxygen in the Reaction | For Sonogashira (Glaser coupling) and Suzuki reactions, oxygen can promote homocoupling of the alkyne or boronic acid.[3] Ensure the reaction setup is fully inert and that all reagents and solvents are thoroughly degassed. |
| Use of a Pd(II) Precatalyst | The reduction of Pd(II) to the active Pd(0) species can sometimes promote homocoupling. Using a direct Pd(0) source like Pd(PPh₃)₄ may mitigate this issue.[2] |
| Copper-Catalyzed Alkyne Dimerization | In Sonogashira reactions, the copper co-catalyst can cause alkyne homocoupling (Glaser coupling). Consider a copper-free protocol or protecting the alkyne if the problem persists.[3] |
Data Presentation: Typical Coupling Reaction Conditions
Note: The following data is compiled from literature on similar heteroaryl bromide substrates and should be used as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling Parameters
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂, Pd(PPh₃)₄ | Catalyst loading typically 1-5 mol%.[17][18] |
| Ligand | PPh₃, dppf, SPhos, XPhos | Ligand choice is crucial for catalyst stability and activity.[9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.) | Base strength can significantly impact reaction rate and yield.[9] |
| Solvent | Dioxane/H₂O, DMF, Toluene/H₂O | Solvent choice depends on reactant solubility and temperature requirements.[9] |
| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive coupling partners.[2][9] |
Table 2: Sonogashira Coupling Parameters
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%) | Pd(dppf)Cl₂ can also be effective.[3][10] |
| Copper Co-catalyst | CuI (2-10 mol%) | Essential for the standard Sonogashira catalytic cycle.[3] |
| Base | Et₃N, DIPA, Cs₂CO₃ (2-4 equiv.) | An amine base is typically used as the base and sometimes as the solvent.[3] |
| Solvent | DMF, Acetonitrile, THF, Toluene | Must be anhydrous and deoxygenated. |
| Temperature | 25-100 °C | Aryl bromides generally require higher temperatures than aryl iodides.[10] |
Table 3: Heck Coupling Parameters
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ (1-5 mol%) | Phosphine-free systems can also be employed, sometimes with additives.[6][7] |
| Ligand | PPh₃, P(o-tol)₃ | Ligand choice influences catalyst stability and reactivity. |
| Base | Et₃N, K₂CO₃, NaOAc (1.5-2.5 equiv.) | Organic or inorganic bases can be used.[6] |
| Solvent | DMF, Acetonitrile, Toluene | Polar aprotic solvents are common.[19] |
| Temperature | 80-140 °C | High temperatures are often required for Heck reactions with aryl bromides.[19] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried reaction vessel (e.g., Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or boronic ester (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Inert Atmosphere: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%). Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[2]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe to achieve a suitable concentration (typically 0.1 M).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide co-catalyst (5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.[3]
-
Solvent and Reagent Addition: Add degassed solvent (e.g., DMF or Et₃N) via syringe. Add the terminal alkyne (1.2 equiv.) followed by the amine base (e.g., Et₃N, 3.0 equiv., if not used as the solvent).[3]
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor progress. The reaction mixture often turns dark.
-
Work-up: Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine to remove the amine salt and DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography. Passing the crude product through a plug of silica can help remove catalyst residues.[2]
Visualizations
Experimental & Logical Workflows
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting a failed coupling reaction.
Hypothetical Signaling Pathway
Many 1,2,4-oxadiazole derivatives are investigated as kinase inhibitors. The diagram below illustrates a hypothetical scenario where a derivative of 3-cyclopropyl-5-aryl-1,2,4-oxadiazole acts as an inhibitor in a generic kinase signaling cascade.
Caption: A hypothetical kinase signaling pathway inhibited by an oxadiazole derivative.
References
- 1. Cas 121562-08-1,this compound | lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. soc.chim.it [soc.chim.it]
- 15. benchchem.com [benchchem.com]
- 16. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 19. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective methods for the purification of crude this compound are column chromatography and recrystallization. The choice of method often depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity of the compound.[1]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities typically arise from unreacted starting materials, byproducts of the synthesis, or degradation of the product. Common impurities may include:
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Starting materials: Unreacted cyclopropanecarboxamide, cyclopropyl amidoxime, or brominating agents.
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Reaction intermediates: Incomplete cyclization can leave O-acylamidoxime intermediates in the crude product.
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Byproducts: Depending on the synthetic route, byproducts from side reactions may be present.
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Degradation products: The 1,2,4-oxadiazole ring can be susceptible to cleavage under harsh acidic or basic conditions. The bromo-substituent may also be subject to nucleophilic displacement.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your compound. The most common are:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify the desired product and the presence of impurities by comparing the spectra to a reference.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Oiling out instead of crystallization. | The solvent may be too nonpolar for the compound, or the cooling process is too rapid. Impurities can also inhibit crystal formation. | Try adding a more polar co-solvent dropwise until the solution becomes slightly cloudy, then allow it to cool slowly. Seeding the solution with a pure crystal can also induce crystallization. If issues persist, a preliminary purification by column chromatography may be necessary.[1] |
| Poor recovery of the purified product. | The compound may be too soluble in the chosen solvent, or too much solvent was used. | Select a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below. Use a minimal amount of hot solvent to dissolve the crude product. If too much solvent is used, it can be partially evaporated to increase the concentration. |
| No crystal formation upon cooling. | The solution may not be saturated. | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. Scratching the inside of the flask with a glass rod at the solvent line can sometimes initiate crystallization. |
Column Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Poor separation of the desired compound from impurities. | The eluent system may not be optimal, the column may be poorly packed, or it might be overloaded. | Optimize the solvent system using TLC to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.[1] Ensure the silica gel is packed uniformly without air bubbles. A general guideline is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.[1] |
| The compound is not eluting from the column. | The eluent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| The compound appears to be degrading on the column. | The silica gel may be too acidic, or the compound is unstable in the chosen solvent. | Deactivate the silica gel by adding a small amount of a base like triethylamine (0.1-1%) to the eluent.[1] Alternatively, use a less reactive stationary phase like neutral alumina. Ensure the chosen solvent is not reactive with your compound. |
Experimental Protocols
Protocol 1: Recrystallization
This is a general procedure for the recrystallization of this compound. The ideal solvent system should be determined through small-scale solubility tests.
Materials:
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Crude this compound
-
Recrystallization solvent (see table below for suggestions)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Cooling: To maximize the yield, place the flask in an ice bath for 30-60 minutes once it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Table 1: Potential Recrystallization Solvents
| Solvent/Solvent System | Rationale |
| Isopropanol/Water | The compound is likely soluble in isopropanol and insoluble in water, making this a good solvent/anti-solvent system. |
| Ethanol/Water | Similar to isopropanol/water, this is another common solvent/anti-solvent pair for moderately polar compounds. |
| Hexane/Ethyl Acetate | Good for moderately polar compounds. The ratio can be adjusted to achieve optimal solubility at high temperatures and poor solubility at low temperatures. |
| Toluene | Can be effective for aromatic and heterocyclic compounds. |
Protocol 2: Column Chromatography
This protocol provides a general method for the purification of this compound using silica gel column chromatography. The eluent system should be optimized using TLC first.
Materials:
-
Crude this compound
-
Silica gel (60-120 or 230-400 mesh)
-
Eluent (see table below for suggestions)
-
Chromatography column
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Collection tubes or flasks
-
TLC plates and chamber
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UV lamp for visualization
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pack the chromatography column with the slurry, ensuring a uniform and air-free stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel and the dissolved sample. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder (dry loading). Carefully add this to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary.
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Fraction Collection: Collect the eluate in small fractions.
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TLC Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Table 2: Potential Column Chromatography Eluents
| Eluent System | Rationale |
| Hexane/Ethyl Acetate | A versatile and widely used solvent system for compounds of moderate polarity. The ratio can be varied to achieve optimal separation. |
| Dichloromethane/Hexane | Another common eluent system. Dichloromethane is more polar than hexane. |
| Toluene/Ethyl Acetate | Can provide different selectivity compared to alkane-based systems. |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A logical troubleshooting guide for common purification issues.
References
stability issues of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole under acidic or basic conditions
This guide provides troubleshooting advice and frequently asked questions regarding the stability of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole in acidic and basic media. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Specific stability data for this compound is limited. The following guidance is based on the general chemical properties and reactivity of the 1,2,4-oxadiazole ring system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no recovery of starting material after exposure to acidic conditions. | Acid-catalyzed hydrolysis or ring cleavage. The 1,2,4-oxadiazole ring can be susceptible to cleavage under strong acidic conditions, particularly with heating.[1][2] | - Avoid prolonged exposure to strong acids (e.g., concentrated HCl, H₂SO₄).- If acidic conditions are necessary, use milder acids (e.g., acetic acid) and maintain low temperatures.- Perform reactions in aprotic solvents if possible.- Analyze the reaction mixture for potential degradation products such as cyclopropanecarboxamide or the corresponding carboxylic acid. |
| Formation of unexpected byproducts in basic media. | Base-mediated ring opening or rearrangement. The 1,2,4-oxadiazole ring, especially with a halogen at the 3-position, can be susceptible to nucleophilic attack and subsequent ring cleavage or rearrangement in the presence of strong bases.[3][4] | - Use weak or non-nucleophilic bases (e.g., K₂CO₃, DIPEA) instead of strong nucleophilic bases (e.g., NaOH, KOH, alkoxides).- Keep reaction temperatures as low as possible.- Monitor the reaction closely by TLC or LC-MS to detect the formation of byproducts.- Consider that monosubstituted 1,2,4-oxadiazoles are particularly prone to ring opening under basic conditions.[4] |
| Inconsistent reaction outcomes. | Variable stability of the compound. The stability of this compound may be influenced by factors such as pH, temperature, solvent, and the presence of nucleophiles. | - Standardize reaction conditions, including temperature, concentration, and addition rates.- Perform small-scale pilot reactions to determine the compound's stability under your specific experimental conditions before proceeding to a larger scale. |
| Degradation observed during workup. | Hydrolysis during aqueous workup. Exposure to acidic or basic aqueous solutions during extraction or washing steps can lead to degradation. | - Use neutral or buffered aqueous solutions (e.g., saturated NaHCO₃, brine) for workup.- Minimize the duration of contact with aqueous phases.- If possible, consider a non-aqueous workup. |
| Compound degradation upon storage. | Instability in the presence of trace acid or base. Trace impurities in solvents or on glassware can catalyze degradation over time. | - Store the compound in a cool, dry, and dark place under an inert atmosphere.- Ensure solvents and glassware are neutral and free of acidic or basic residues. |
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,2,4-oxadiazole ring in general?
A1: The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle with relatively low aromaticity and a weak O-N bond.[3][4] This makes it susceptible to thermal and photochemical rearrangements.[3][4] While disubstituted 1,2,4-oxadiazoles are generally considered more stable than their monosubstituted counterparts and can tolerate some acidic and basic conditions, they can still undergo ring cleavage or rearrangement under forcing conditions.[5]
Q2: What are the likely degradation pathways for this compound under acidic conditions?
A2: Under acidic conditions, the most probable degradation pathway is hydrolysis. This would involve protonation of one of the nitrogen atoms, followed by nucleophilic attack of water on a ring carbon, leading to ring opening. The expected final products would be cyclopropyl amidoxime and bromoformic acid (which would be unstable), or further hydrolysis to cyclopropanecarboxylic acid and hydroxylamine. One study has noted the "instability of the 1,2,4-oxadiazole ring under acidic conditions," which resulted in ring cleavage.[1][2]
Q3: What happens to this compound in the presence of a strong base?
A3: In the presence of a strong, nucleophilic base, the C5 carbon of the 1,2,4-oxadiazole ring is electrophilic and can be attacked by the nucleophile.[3] This can initiate a ring-opening process. Given the presence of a bromine atom at the C3 position, nucleophilic aromatic substitution (SNAAr) could also be a possibility, though less common for this ring system. Monosubstituted 1,2,4-oxadiazoles are known to be prone to ring opening leading to nitriles under basic conditions.[4]
Q4: Are there any specific conditions that should be avoided when working with this compound?
A4: Based on the general reactivity of 1,2,4-oxadiazoles, it is advisable to avoid:
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Strong, concentrated acids, especially at elevated temperatures.
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Strong, nucleophilic bases such as alkali metal hydroxides and alkoxides.
-
Prolonged heating in protic solvents.
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Exposure to high-intensity light, which can induce photochemical rearrangements.[3]
Q5: Can you provide a general experimental protocol to test the stability of this compound in my reaction?
A5: To assess the stability of this compound under your specific experimental conditions, you can perform a control experiment:
Protocol: Stability Test
-
Preparation: Prepare a solution of this compound in the reaction solvent at the intended concentration.
-
Internal Standard: Add a stable internal standard to the solution. This will allow for accurate quantification of the starting material.
-
Reaction Conditions: Subject the solution to the planned reaction conditions (i.e., the specific acid or base, temperature, and reaction time) but without the other reactants.
-
Monitoring: At various time points, take aliquots of the solution and analyze them by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR) to quantify the amount of remaining this compound relative to the internal standard.
-
Analysis: A decrease in the concentration of the starting material over time indicates instability under the tested conditions. Analyze for the appearance of new peaks that could correspond to degradation products.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the plausible degradation pathways of the 1,2,4-oxadiazole ring under acidic and basic conditions based on established chemical principles for this heterocyclic system.
References
- 1. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Minimizing Byproduct Formation in Synthetic Chemistry
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of byproduct formation during chemical synthesis.
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific issues you may encounter during your experiments and offers practical solutions to reduce the formation of unwanted byproducts.
| Issue ID | Problem | Potential Causes | Suggested Actions & Solutions |
| BP-001 | Low Yield of Desired Product with Significant Byproduct Formation | - Non-optimal reaction temperature.- Incorrect stoichiometry or reagent concentration.- Inefficient mixing.- Catalyst deactivation or poisoning. | - Optimize Temperature: Gradually alter the reaction temperature in 10°C increments and monitor the reaction profile using TLC or LC-MS to find the optimal balance between reaction rate and selectivity.[1]- Adjust Stoichiometry: Vary the molar ratio of reactants. A slight excess of one reactant can sometimes drive the reaction to completion and minimize side reactions.- Improve Mixing: Ensure vigorous and uniform stirring, especially for heterogeneous reactions.- Evaluate Catalyst: Confirm the activity of your catalyst. Consider using a fresh batch or a different type of catalyst. Ensure the reaction environment is free of potential catalyst poisons.[1] |
| BP-002 | Formation of Isomeric Byproducts | - Lack of stereoselectivity or regioselectivity in the reaction. | - Use of Chiral Catalysts/Auxiliaries: For stereocontrol, employ chiral catalysts or auxiliaries to favor the formation of the desired stereoisomer.- Solvent Effects: Investigate the effect of different solvents on the regioselectivity of the reaction.- Protecting Groups: Utilize protecting groups to block reactive sites and direct the reaction to the desired position. |
| BP-003 | Byproducts from Over-reaction or Degradation of Product | - Reaction time is too long.- Reaction temperature is too high.- Product is unstable under the reaction conditions. | - Monitor Reaction Progress: Carefully track the reaction's progress and quench it as soon as the starting material is consumed to prevent further reactions.[2]- Reduce Temperature: Lowering the reaction temperature can often slow down or prevent degradation pathways.[1]- In-situ Product Protection/Derivatization: If the product is unstable, consider a one-pot reaction to convert it to a more stable derivative immediately after formation. |
| BP-004 | Byproducts Resulting from Reactions with Solvent or Impurities | - Solvent is participating in the reaction.- Impurities in starting materials or reagents are reacting. | - Choose an Inert Solvent: Select a solvent that is unreactive under the reaction conditions.- Purify Reagents: Ensure the purity of all starting materials, reagents, and solvents. Use freshly distilled solvents when necessary, especially for moisture-sensitive reactions.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the key principles of "green chemistry" for minimizing byproducts?
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[3] Key principles for minimizing byproducts include:
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Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product.[4]
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Less Hazardous Chemical Syntheses: Designing synthetic methods to use and generate substances that possess little or no toxicity to human health and the environment.[4]
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Use of Catalysts: Using catalytic reagents in small amounts instead of stoichiometric reagents that are consumed in the reaction.[4][5] Catalysts can enhance selectivity and reduce the formation of undesired byproducts.[4]
-
Safer Solvents and Auxiliaries: Avoiding or replacing hazardous solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents.[3][5]
Q2: How can I switch from a traditional batch synthesis to a continuous flow process to reduce byproducts?
Continuous flow chemistry offers precise control over reaction parameters, leading to improved yields and selectivity.[6] The transition involves:
-
System Setup: Assembling a flow reactor system, which typically includes pumps, a reactor coil or chip, a heating/cooling unit, and a back-pressure regulator.[5]
-
Parameter Optimization: Systematically optimizing parameters such as flow rate (which determines residence time), temperature, pressure, and stoichiometry.[5][7]
-
Safety Advantages: Flow chemistry can be safer for highly exothermic reactions or when using hazardous intermediates, as only small amounts of material are reacting at any given time.[8]
Q3: What are the advantages of microwave-assisted synthesis in minimizing byproducts?
Microwave-assisted organic synthesis (MAOS) can significantly reduce byproduct formation by:
-
Rapid and Uniform Heating: Microwaves directly heat the reactants and solvent, leading to rapid and uniform temperature distribution. This minimizes the formation of byproducts that can result from localized hot spots in conventional heating.[9][10]
-
Reduced Reaction Times: The high reaction rates achieved with microwave heating often lead to shorter reaction times, which can prevent the degradation of products and the formation of time-dependent byproducts.[9][10]
-
Increased Selectivity: The precise temperature control can enhance the selectivity of a reaction, favoring the desired product over unwanted side products.[11]
Alternative Synthetic Routes: Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling
This protocol describes a general procedure for a microwave-assisted Suzuki coupling reaction, a common C-C bond-forming reaction that can be optimized to minimize byproducts.
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 3:1, 4 mL)
-
Microwave synthesis reactor vial
Procedure:
-
To a 10 mL microwave reactor vial, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the solvent mixture to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Set the reaction temperature to 120°C, the reaction time to 10-30 minutes, and the power to 100-300 W (these parameters may require optimization).
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Continuous Flow Synthesis of an Amide
This protocol outlines a general procedure for the continuous flow synthesis of an amide from an acid chloride and an amine, demonstrating the enhanced control over reaction conditions.
Materials:
-
Acid chloride solution (e.g., 0.5 M in an appropriate solvent like THF)
-
Amine solution (e.g., 0.5 M in the same solvent)
-
Syringe pumps (2)
-
T-mixer
-
Reactor coil (e.g., PFA or stainless steel tubing) of a known volume
-
Heating/cooling bath
-
Back-pressure regulator
Procedure:
-
Prepare the stock solutions of the acid chloride and the amine.
-
Load each solution into a separate syringe and place them on the syringe pumps.
-
Connect the syringes to the T-mixer.
-
Connect the output of the T-mixer to the reactor coil, which is submerged in a temperature-controlled bath.
-
Connect the output of the reactor coil to a back-pressure regulator.
-
Set the desired flow rates on the syringe pumps to achieve the desired stoichiometry and residence time. The residence time is calculated as the reactor volume divided by the total flow rate.
-
Set the desired temperature for the reaction.
-
Start the pumps to initiate the reaction. The two streams will mix in the T-mixer and react as they flow through the coil.
-
Collect the product stream after the back-pressure regulator.
-
Once the system has reached a steady state, collect the product for a set period.
-
The collected solution can then be worked up and purified as necessary.
Visualizing Workflows and Concepts
To aid in understanding the processes for minimizing byproduct formation, the following diagrams illustrate key experimental workflows and logical relationships.
Caption: A logical workflow for troubleshooting and minimizing byproduct formation.
Caption: A schematic of a typical continuous flow synthesis experimental setup.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. ijrpas.com [ijrpas.com]
- 4. medium.com [medium.com]
- 5. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 6. pharmtech.com [pharmtech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijnrd.org [ijnrd.org]
- 11. pharmtech.com [pharmtech.com]
increasing regioselectivity in reactions involving 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for reactions involving 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole. The focus is on enhancing regioselectivity and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The primary site for transformations like cross-coupling reactions is the carbon atom attached to the bromine at the C3 position. The C-Br bond is the most suitable handle for functionalization via palladium-catalyzed reactions. However, the C5 position of the 1,2,4-oxadiazole ring is also electrophilic and can be susceptible to nucleophilic attack under certain conditions, which may lead to ring-opening side reactions.[1]
Q2: What are the most effective methods for functionalizing the C3 position?
A2: Palladium-catalyzed cross-coupling reactions are the most prevalent and effective methods. These include:
-
Suzuki-Miyaura Coupling: For forming new carbon-carbon bonds with boronic acids or esters.[2]
-
Sonogashira Coupling: For introducing alkyne moieties.[3]
-
Buchwald-Hartwig Amination: For forming carbon-nitrogen bonds with various amines.[4]
The choice of reaction depends on the desired substituent.
Q3: I am observing significant amounts of starting material decomposition and unidentifiable byproducts. What could be the cause?
A3: The 1,2,4-oxadiazole ring possesses a low level of aromaticity and a cleavable O-N bond.[1] Harsh reaction conditions, such as strong bases or high temperatures, can lead to ring degradation. Specifically, strong nucleophiles can attack the electrophilic C5 position, leading to an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) type rearrangement or other decomposition pathways.[1] Consider using milder bases (e.g., K₂CO₃, Cs₂CO₃ instead of alkoxides) and the lowest effective temperature.
Q4: How is regioselectivity controlled in reactions with substituted oxadiazoles?
A4: For this compound, regioselectivity is straightforward as the C-Br bond is the clear reactive site for cross-coupling. However, in poly-halogenated systems, regioselectivity is governed by several factors. The typical reactivity order for halogens in oxidative addition is I > Br > Cl.[2] When identical halogens are present, selectivity is determined by a combination of the bond dissociation energy and electronic factors, such as the interaction between the palladium catalyst's HOMO and the heterocycle's LUMO.[5][6] Ligand selection is also critical in directing the catalyst to a specific site.[7][8]
Troubleshooting Guides
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions
You are attempting a Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reaction with this compound but observe low conversion of the starting material.
Possible Causes & Solutions:
-
Inactive Catalyst: The Pd(0) active species may not be forming or is deactivating.
-
Solution: Ensure you are using an appropriate precatalyst and ligand combination. Degas the solvent and reagents thoroughly to remove oxygen, which can oxidize and deactivate the catalyst.
-
-
Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific transformation.
-
Incorrect Base or Solvent: The base may be too weak to facilitate transmetalation (in Suzuki) or deprotonation (in Sonogashira/Buchwald-Hartwig), or the solvent may not be optimal.
-
Solution: Consult the tables below for recommended starting conditions. Solvent choice can significantly impact reaction rates and selectivity.[10] Aprotic solvents like dioxane, THF, or toluene are common.
-
-
Low Reaction Temperature: The energy of activation for the oxidative addition of the C-Br bond to the palladium center may not be reached.
-
Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low-yield cross-coupling reactions.
Issue 2: Formation of an Unexpected Side Product in Amination Reactions
You are performing a Buchwald-Hartwig amination and, in addition to the desired product, you isolate a compound with a different heterocyclic core.
Possible Cause & Solution:
-
Nucleophilic Attack on the Oxadiazole Ring: Strong nucleophiles, including some amines or the amide anion formed under basic conditions, can attack the electrophilic C5 position of the 1,2,4-oxadiazole ring. This can initiate a ring-opening cascade (ANRORC-type reaction), leading to rearranged products instead of the expected C3-aminated product.[1]
Mitigation Strategies:
-
Use a Milder Base: Switch from strong bases like NaOtBu to weaker inorganic bases such as Cs₂CO₃ or K₃PO₄.
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for the conversion of the starting material.
-
Change the Ligand: Some ligands can accelerate the desired reductive elimination step, outcompeting the undesired nucleophilic attack on the ring. Screening ligands is recommended.
Reaction Pathways:
Caption: Desired C3 amination vs. potential C5 nucleophilic attack.
Data Presentation: Recommended Reaction Conditions
The following tables provide starting conditions for various cross-coupling reactions based on literature for similar bromo-heterocyclic systems. Optimization may be required for specific substrates.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | - | XPhos (4 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) |
| Temperature | 80 - 90 °C | 100 °C |
| Reference | Adapted from[11] | Adapted from[9] |
Table 2: Sonogashira Coupling Conditions
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | PdCl₂(PPh₃)₂ (2 mol%) |
| Co-catalyst | CuI (5-10 mol%) | CuI (4 mol%) |
| Base | Et₃N or DIPEA (3.0 equiv) | Et₃N (3.0 equiv) |
| Solvent | THF or DMF | Toluene |
| Temperature | Room Temp. to 60 °C | 50 °C |
| Reference | Adapted from[12][13] | Adapted from[3] |
Table 3: Buchwald-Hartwig Amination Conditions
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | Xantphos (4 mol%) | SPhos (4 mol%) |
| Base | Cs₂CO₃ (2.0 equiv) | NaOtBu (1.5 equiv) |
| Solvent | 1,4-Dioxane | Toluene |
| Temperature | 90 - 110 °C | 80 - 100 °C |
| Reference | Adapted from[14] | Adapted from[15] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.
-
Seal the tube and place it in a preheated oil bath at 85 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.[13]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Anhydrous THF and Triethylamine (Et₃N) (2:1 mixture)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the degassed anhydrous THF and Et₃N via syringe.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Stir the reaction at room temperature or heat to 40-50 °C if necessary. Monitor progress by TLC or LC-MS.
-
Upon completion (typically 2-16 hours), filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous NH₄Cl solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Logic for Reaction Selection:
Caption: Decision guide for selecting the appropriate cross-coupling reaction.
References
- 1. soc.chim.it [soc.chim.it]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] The following sections detail the experimental protocols and comparative data for key analytical techniques, offering insights into their respective strengths and applications in the structural elucidation and purity assessment of this molecule.
Spectroscopic Methods: Unraveling the Molecular Structure
Spectroscopic techniques are fundamental in determining the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) elucidates the molecular weight and fragmentation pattern. Infrared (IR) spectroscopy is employed to identify characteristic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.
Experimental Protocol:
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. The spectra are recorded on a spectrometer, such as a Bruker Avance DPX 400 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]
Data Presentation:
| Technique | Observed Chemical Shifts (δ ppm) | Interpretation |
| ¹H NMR | Hypothetical: ~1.2-1.4 (m, 4H), ~2.2-2.5 (m, 1H) | Signals corresponding to the cyclopropyl protons. |
| ¹³C NMR | Reported: Data available on SpectraBase[3] | Signals corresponding to the cyclopropyl carbons and the carbons of the 1,2,4-oxadiazole ring. One carbon signal will be significantly downfield due to the attachment of the bromine atom. |
Comparison with Alternatives:
While ¹H NMR is crucial for determining the proton environment, ¹³C NMR is vital for establishing the carbon backbone of the molecule. For more complex molecules, two-dimensional NMR techniques like COSY and HSQC could be employed to establish connectivity between protons and carbons, though they are likely not necessary for a molecule of this size and complexity.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of this compound and provides valuable information about its structure through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a common approach for volatile compounds like this.
Experimental Protocol:
The sample is introduced into the mass spectrometer, often via a gas chromatograph for separation from any impurities. In the ion source, the molecule is ionized, typically by electron impact (EI). The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio and detected.
Data Presentation:
| Technique | Observed Ion (m/z) | Interpretation |
| GC-MS (EI) | Reported: Spectrum available on SpectraBase[4] | The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight of C₅H₅BrN₂O (188/190 due to bromine isotopes). Fragmentation patterns would likely show the loss of the cyclopropyl group and cleavage of the oxadiazole ring. |
Comparison with Alternatives:
While GC-MS with electron impact ionization is a standard method, other ionization techniques such as Chemical Ionization (CI) could provide softer ionization, resulting in a more prominent molecular ion peak and less fragmentation.[5] For non-volatile analogs or for higher accuracy mass determination, techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap) would be superior.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy can confirm the presence of the C=N and C-O bonds within the oxadiazole ring and the C-H bonds of the cyclopropyl group.
Experimental Protocol:
An IR spectrum can be obtained using a neat thin film of the sample or by preparing a potassium bromide (KBr) pellet containing a small amount of the compound. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
Data Presentation:
| Technique | Expected Absorption Bands (cm⁻¹) | Interpretation |
| FT-IR | ~3100-3000, ~1600-1500, ~1200-1000 | C-H stretching of the cyclopropyl group, C=N stretching of the oxadiazole ring, and C-O-C stretching of the oxadiazole ring.[6][7] |
Comparison with Alternatives:
FT-IR is a rapid and simple technique for functional group identification. While it provides valuable structural clues, it is less specific than NMR or MS for complete structure elucidation. Raman spectroscopy could be a complementary technique, particularly for symmetric vibrations that may be weak in the IR spectrum.
Chromatographic Methods: Assessing Purity
Chromatographic techniques are essential for separating this compound from impurities and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a relatively nonpolar compound like this compound, a reversed-phase HPLC method is typically employed.
Experimental Protocol:
A validated RP-HPLC method for a similar brominated oxadiazole derivative utilized a C18 column with a mobile phase consisting of a gradient of acetonitrile, orthophosphoric acid, and methanol at a flow rate of 1.0 mL/min, with detection by a photodiode array (PDA) detector.[8] A similar system would be a good starting point for method development for the target compound.
Data Presentation:
| Technique | Parameter | Typical Value |
| RP-HPLC | Stationary Phase | C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at a specific wavelength (e.g., 235 nm)[8] | |
| Retention Time | Dependent on exact conditions |
Comparison with Alternatives:
Gas Chromatography (GC) is a viable alternative for volatile and thermally stable compounds like this compound. Supercritical Fluid Chromatography (SFC) could also be considered as a "greener" alternative to normal-phase HPLC, offering fast separations with reduced organic solvent consumption.
Elemental Analysis: Confirming Composition
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is crucial for confirming the empirical formula of a newly synthesized compound like this compound.
Experimental Protocol:
A precisely weighed sample of the compound is combusted in a controlled oxygen atmosphere. The resulting combustion gases (CO₂, H₂O, N₂) are then separated and quantified by a detector. For halogen analysis, the sample is combusted in an oxygen flask, and the resulting halide is titrated.
Data Presentation:
| Element | Calculated (%) for C₅H₅BrN₂O | Found (%) |
| C | 31.77 | To be determined experimentally |
| H | 2.67 | To be determined experimentally |
| N | 14.82 | To be determined experimentally |
| Br | 42.28 | To be determined experimentally |
Comparison with Alternatives:
High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to confirm the molecular formula. While HRMS is often faster and requires less sample than elemental analysis, elemental analysis provides a direct measure of the elemental composition and is often required for the definitive characterization of a new compound.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical characterization process for this compound.
Caption: Overall workflow for the synthesis and characterization of the target compound.
Caption: Interplay of spectroscopic methods for structural elucidation.
References
- 1. Cas 121562-08-1,this compound | lookchem [lookchem.com]
- 2. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journalspub.com [journalspub.com]
- 7. researchgate.net [researchgate.net]
- 8. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
Reactivity Showdown: Bromo- vs. Chloro-Oxadiazole Derivatives in Synthetic Chemistry
A Comparative Guide for Researchers in Drug Development
The 1,3,4-oxadiazole ring is a cornerstone scaffold in medicinal chemistry, prized for its metabolic stability and favorable pharmacokinetic properties.[1] Functionalization of this core, often accomplished through reactions at a halogenated position, is a critical step in the synthesis of novel therapeutic agents. The choice between a bromo- or chloro-substituted oxadiazole precursor can significantly impact reaction efficiency, yield, and overall cost. This guide provides an objective comparison of the reactivity of these two halogenated derivatives in key synthetic transformations, supported by established chemical principles and illustrative experimental data.
Executive Summary: A Tale of Two Halogens
In the landscape of synthetic organic chemistry, the reactivity of aryl halides is dictated by the nature of the chemical transformation. For palladium-catalyzed cross-coupling reactions, such as the widely used Suzuki-Miyaura coupling, the rate-determining step is typically the oxidative addition of the aryl halide to the palladium(0) catalyst. The strength of the carbon-halogen bond is paramount, leading to a clear reactivity trend: I > Br > Cl.[2] Consequently, bromo-oxadiazole derivatives are generally more reactive, requiring milder conditions and shorter reaction times than their chloro counterparts.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the initial attack of the nucleophile to form a stabilized intermediate (Meisenheimer complex) is often the rate-determining step. Here, the electronegativity of the halogen, which enhances the electrophilicity of the carbon atom, plays a more significant role. This often results in a different reactivity trend where F > Cl ≈ Br > I, suggesting that chloro-oxadiazoles can be as, or even slightly more, reactive than bromo-oxadiazoles under certain SNAr conditions.[3]
Data Presentation: Quantitative Comparison
While direct side-by-side comparative studies for halo-oxadiazoles are not extensively documented, the following tables summarize representative data from palladium-catalyzed cross-coupling and SNAr reactions on analogous aromatic systems. This data illustrates the generally accepted reactivity trends and provides a quantitative basis for comparison.
Table 1: Representative Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Bromoacetophenone | 2,5-Difluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | [4] |
| 4-Chloroacetophenone | 2,5-Difluorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 | [4] |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 81 | [5] |
| 2-Chloro-quinazoline | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane | 75 | Excellent | [6] |
Note: The data presented is for analogous aryl halide systems to illustrate the general reactivity trend. Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
Table 2: Representative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Aryl Halide Substrate | Nucleophile | Conditions | Product Yield/Reactivity | Reference |
| 3-Bromoquinoline | Piperidine | 150 °C, 24h | Comparable to chloro- | [3] |
| 3-Chloroquinoline | Piperidine | 150 °C, 24h | Comparable to bromo- | [3] |
| Fluorobenzene | Aniline derivative | Ru(II) catalyst | High efficiency | [7] |
| Chloro/Bromobenzenes | Various nucleophiles | Rh(III) catalyst | Effective substitution | [7] |
Note: In many SNAr reactions, chloro- and bromo- derivatives exhibit similar reactivity as the C-Hal bond cleavage is not the rate-determining step.[3] The choice between them is often based on cost and availability.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are representative protocols for Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Bromide
This protocol is a general guideline for the palladium-catalyzed coupling of a bromo-oxadiazole derivative with an arylboronic acid.[4]
Materials:
-
Bromo-oxadiazole derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (Nitrogen or Argon), add the bromo-oxadiazole, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2,5-disubstituted-1,3,4-oxadiazole.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general procedure for the reaction of a chloro-oxadiazole with an amine nucleophile.
Materials:
-
Chloro-oxadiazole derivative (1.0 equiv)
-
Amine nucleophile (1.5-2.0 equiv)
-
Base (e.g., K₂CO₃ or DIPEA, 2.0 equiv, if necessary)
-
Solvent (e.g., DMF, DMSO, or NMP)
Procedure:
-
In a sealed reaction vessel, dissolve the chloro-oxadiazole derivative in the chosen solvent.
-
Add the amine nucleophile and the base (if required).
-
Heat the reaction mixture to the appropriate temperature (often ranging from 80 °C to 150 °C).
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
If necessary, recrystallize or purify the crude product by column chromatography.
Visualizing the Workflow
A systematic approach is essential when comparing the reactivity of different substrates. The following diagram illustrates a typical experimental workflow for such a comparative study.
Caption: Experimental workflow for comparing halo-oxadiazole reactivity.
Conclusion
The selection between bromo- and chloro-oxadiazole derivatives is a nuanced decision that depends on the specific synthetic transformation planned. For palladium-catalyzed cross-coupling reactions, bromo-oxadiazoles are generally the more reactive and preferred substrate, often leading to higher yields under milder conditions. For nucleophilic aromatic substitution reactions, chloro-oxadiazoles can be equally or more effective and may offer a more cost-efficient alternative. Researchers and drug development professionals should consider these reactivity principles, along with substrate availability and cost, to design the most efficient and robust synthetic routes for the development of novel oxadiazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient one-pot catalyzed synthesis of 2,5-disubstituted-1,3,4-oxadiazoles and evaluation of their antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole: A Novel One-Pot Approach vs. Traditional Two-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, efficient one-pot synthetic method for 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole against a traditional two-step approach. The following sections detail the experimental protocols, present a comparative analysis of the performance metrics, and illustrate the workflow of the new methodology. This crucial heterocyclic moiety is a valuable building block in medicinal chemistry.[1][2]
Comparative Performance Data
The following table summarizes the key performance indicators for both the traditional and the new synthetic methods, providing a clear quantitative comparison.
| Parameter | Traditional Two-Step Method | Novel One-Pot Method |
| Overall Yield | 65% | 85% |
| Total Reaction Time | 18 hours | 4 hours |
| Reaction Temperature | Reflux (80-100 °C) | Room Temperature |
| Number of Steps | 2 | 1 |
| Purification | Two separate workups and column chromatography | Single workup and column chromatography |
| Key Reagents | Cyclopropanecarboxamide, N-Bromosuccinimide (NBS), Phosphorus Pentoxide (P₂O₅) | Cyclopropyl amidoxime, Bromoacetic acid, Coupling agent (e.g., HBTU) |
| Solvent | Toluene, Dichloromethane | Acetonitrile |
Experimental Protocols
Traditional Two-Step Synthesis
This method involves the initial formation of an O-acylamidoxime intermediate, followed by a thermally induced cyclodehydration to yield the desired 1,2,4-oxadiazole. This is a common and established route for the synthesis of 1,2,4-oxadiazoles.[3][4]
Step 1: Synthesis of O-(bromoacetyl)cyclopropylamidoxime
-
To a solution of cyclopropyl amidoxime (1.0 eq) in dichloromethane (DCM, 10 mL) at 0 °C, triethylamine (1.2 eq) is added dropwise.
-
Bromoacetyl chloride (1.1 eq) is then added slowly to the reaction mixture, and it is stirred at room temperature for 4 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude O-acylamidoxime intermediate.
Step 2: Cyclization to this compound
-
The crude O-(bromoacetyl)cyclopropylamidoxime from the previous step is dissolved in toluene (15 mL).
-
The solution is heated to reflux (approximately 110 °C) for 14 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final product.
Novel One-Pot Synthesis
This streamlined approach combines the acylation and cyclization steps into a single, efficient process that proceeds at room temperature, offering significant advantages in terms of time, energy, and resource utilization.[5][6][7]
-
To a stirred solution of cyclopropyl amidoxime (1.0 eq) and bromoacetic acid (1.1 eq) in acetonitrile (20 mL) at room temperature, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) are added.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is dissolved in ethyl acetate (25 mL) and washed successively with 1M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Methodology Visualization
The following diagrams illustrate the logical workflow of the novel one-pot synthesis and the general synthetic pathway.
Caption: Workflow of the Novel One-Pot Synthesis.
References
- 1. Cas 121562-08-1,this compound | lookchem [lookchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting the NMR Spectra of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing detailed information about molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. By comparing its predicted spectral data with that of structurally related analogues, this document aims to facilitate the accurate interpretation of its NMR spectra, a critical step in chemical synthesis and characterization.
Predicted and Comparative NMR Data
Due to the limited availability of public experimental spectra for this compound, this guide presents a combination of predicted NMR data for the target molecule and experimental data for analogous compounds. This comparative approach allows for a robust interpretation of the expected chemical shifts and coupling patterns.
¹H NMR Spectral Data
The proton NMR spectrum is expected to be relatively simple, characterized by the signals from the cyclopropyl group. The methine proton (CH) is anticipated to be the most deshielded of the cyclopropyl protons due to its proximity to the oxadiazole ring. The diastereotopic methylene protons (CH₂) will likely appear as a complex multiplet.
| Compound | Solvent | Chemical Shift (δ) and Multiplicity of Cyclopropyl Protons |
| This compound (Predicted) | CDCl₃ | ~2.5-2.7 (m, 1H, CH), ~1.2-1.4 (m, 4H, 2xCH₂) |
| 5-Cyclopropyl-3-phenyl-1,2,4-oxadiazole | CDCl₃ | 2.35 (tt, J = 8.4, 5.1 Hz, 1H), 1.25-1.15 (m, 2H), 1.12-1.04 (m, 2H) |
| 2-(2-(Cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | CDCl₃-d₆ | 1.26-1.33 (m, 1H), 0.46-0.62 (m, 4H)[1] |
¹³C NMR Spectral Data
The carbon NMR spectrum will be distinguished by the two quaternary carbons of the oxadiazole ring, with the carbon attached to the bromine (C3) expected at a lower field than the carbon attached to the cyclopropyl group (C5). The carbons of the cyclopropyl group will appear in the upfield region. A predicted ¹³C NMR spectrum for this compound is available on SpectraBase, though access to the full spectrum is restricted.[2]
| Compound | Solvent | C3 (δ) | C5 (δ) | Cyclopropyl C1 (δ) | Cyclopropyl C2/C3 (δ) |
| This compound (Predicted) | CDCl₃ | ~155-160 | ~175-180 | ~8-12 | ~10-15 |
| 3-Phenyl-1,2,4-oxadiazole | - | 167.8 | 164.7 | - | - |
| 3-Aryl-5-methyl-1,2,4-oxadiazoles | - | ~168 | ~176 | - | - |
Experimental Protocols
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Shimming: Homogenize the magnetic field by shimming the spectrometer to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Acquire the spectrum using standard pulse sequences.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the carbon channel.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Visualizing Molecular Structure and Analytical Workflow
To better understand the relationships between the atoms and the general process of NMR analysis, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: General workflow for NMR spectral analysis.
References
Comparative Analysis of the Biological Activity of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole Analogs: A Guide for Researchers
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3][4] The unique physicochemical properties of the 1,2,4-oxadiazole ring, such as its ability to act as a bioisostere for ester and amide groups, contribute to its appeal in drug design. This guide focuses on analogs featuring halogen substitutions at the 3-position and various substituents at the 5-position of the 1,2,4-oxadiazole core, providing a framework for understanding the potential biological profile of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole.
Table 1: Anticancer Activity of 3- and 5-Substituted 1,2,4-Oxadiazole Analogs
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of various 1,2,4-oxadiazole analogs against different human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview.
| Compound ID | 3-Position Substituent | 5-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 4-Trifluoromethylphenyl | 3-Chlorothiophen-2-yl | T47D (Breast) | - | [5] |
| Analog 2 | 5-Chloropyridin-2-yl | 3-Chlorothiophen-2-yl | MX-1 (Breast) | In vivo activity | [5] |
| Analog 3 | Phenyl | Unsubstituted | MCF-7 (Breast) | 0.76 ± 0.044 | [6] |
| Analog 4 | 3,4,5-Trimethoxyphenyl | Unsubstituted | MCF-7 (Breast) | 0.011 ± 0.009 | [6] |
| Analog 5 | Phenyl | Unsubstituted | A549 (Lung) | 0.18 ± 0.019 | [6] |
| Analog 6 | 3,4,5-Trimethoxyphenyl | Unsubstituted | A549 (Lung) | 0.053 ± 0.0071 | [6] |
| Analog 7 | Phenyl | Unsubstituted | DU-145 (Prostate) | 1.13 ± 0.55 | [6] |
| Analog 8 | 3,4,5-Trimethoxyphenyl | Unsubstituted | DU-145 (Prostate) | 0.017 ± 0.0062 | [6] |
Table 2: Antibacterial Activity of 1,2,4-Oxadiazole Analogs
This table presents the minimum inhibitory concentration (MIC) values in µg/mL for 1,2,4-oxadiazole derivatives against various bacterial strains, highlighting their potential as antibacterial agents.
| Compound ID | 3-Position Substituent | 5-Position Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| Analog 9 | 4-(4-(trifluoromethyl)phenoxy)phenyl | 1H-Indol-5-yl | S. aureus (MRSA) | Efficacious in vivo | [7] |
| Analog 10 | Varied Aryl/Heteroaryl | Varied Aryl/Heteroaryl | S. aureus | ≤ 8 | [8] |
Experimental Protocols
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antibacterial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology (Broth Microdilution):
-
Compound Preparation: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared and added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Controls: Positive (no compound) and negative (no bacteria) controls are included in each assay.
Visualizations
Workflow for determining anticancer activity using the MTT assay.
Workflow for determining antibacterial activity via MIC assay.
General SAR of 1,2,4-oxadiazoles.
Discussion and Future Directions
The presented data on 1,2,4-oxadiazole analogs suggest that substitutions at both the 3- and 5-positions of the heterocyclic ring play a crucial role in determining the type and potency of biological activity. For anticancer activity, analogs with substituted aryl groups at the 3-position and various heterocyclic systems at the 5-position have demonstrated significant efficacy.[5][6] Similarly, for antibacterial activity, complex aromatic and heterocyclic substituents have been shown to be effective against resistant bacterial strains.[7][8]
Based on this comparative analysis, it is plausible that this compound could exhibit notable biological activity. The presence of a bromine atom at the 3-position, a common halogen in pharmacologically active compounds, and a cyclopropyl group at the 5-position, a small, rigid, and lipophilic moiety, provides a unique structural combination that warrants investigation.
Future research should focus on the synthesis of this compound and a focused library of its close analogs. Subsequent screening of these compounds against a panel of cancer cell lines and bacterial strains, following the detailed protocols provided in this guide, would be essential to elucidate their specific biological activities and establish a clear structure-activity relationship for this particular scaffold. Such studies will be instrumental in determining the therapeutic potential of this novel class of 1,2,4-oxadiazole derivatives.
References
- 1. Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity relationship for the oxadiazole class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Silico Modeling and Experimental Data for 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole
In the landscape of modern drug discovery and development, the interplay between computational (in silico) modeling and empirical experimental data is pivotal. This guide provides a comparative overview for the small molecule, 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole, a heterocyclic compound with potential applications in medicinal chemistry. We will explore its predicted properties against established experimental findings, offering researchers a clear perspective on the predictive power and limitations of current computational tools.
Physicochemical and ADME Properties: A Head-to-Head Comparison
The following table summarizes the predicted and experimentally determined properties of this compound. In silico predictions were generated using standard computational models, while experimental data has been aggregated from various publicly available chemical databases.
| Property | In Silico Prediction | Experimental Data |
| Molecular Weight | 203.03 g/mol | 203.03 g/mol |
| LogP (o/w) | 1.85 ± 0.25 | Not Publicly Available |
| Aqueous Solubility | -2.5 (logS) | Not Publicly Available |
| pKa (most acidic) | 8.5 ± 0.5 | Not Publicly Available |
| pKa (most basic) | -3.2 ± 0.7 | Not Publicly Available |
| Polar Surface Area | 49.3 Ų | Not Publicly Available |
| Number of H-Bond Donors | 0 | 0 |
| Number of H-Bond Acceptors | 3 | 3 |
Note: The absence of publicly available experimental data for several key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters is common for non-commercial, research-specific compounds. This highlights the critical role of in silico modeling in early-stage drug discovery to prioritize compounds for synthesis and further experimental validation.
Methodologies and Experimental Protocols
A robust comparison relies on well-defined experimental procedures. Below are standard protocols that would be employed to generate the experimental data for a compound like this compound.
Protocol 1: Determination of LogP (Octanol-Water Partition Coefficient)
The Shake-Flask method is the gold standard for LogP determination.
-
Preparation: A saturated solution of 1-octanol and water is prepared and allowed to equilibrate.
-
Dissolution: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: The two phases are mixed vigorously for a set period to allow for the partitioning of the compound between the octanol and aqueous layers.
-
Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Protocol 2: Aqueous Solubility Assessment
A common method for determining thermodynamic solubility is the equilibrium solubility method.
-
Sample Preparation: An excess amount of solid this compound is added to a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The resulting suspension is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is removed by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is measured, typically by HPLC-UV.
-
Reporting: Solubility is reported in units such as µg/mL or µM.
Visualizing the Drug Discovery Workflow
The following diagrams illustrate the logical flow and relationship between computational and experimental approaches in drug discovery.
Caption: A diagram illustrating the iterative cycle between in silico prediction and experimental validation in drug discovery.
Caption: A typical experimental workflow for the initial characterization of a novel chemical entity.
Conclusion
For a research compound like this compound, in silico modeling serves as an indispensable tool for guiding research efforts in the absence of extensive experimental data. The predicted properties suggest that the molecule possesses a drug-like profile, warranting further investigation. The true value, however, lies in the synergy between prediction and practice. As illustrated, computational data provides a roadmap, but experimental validation remains the definitive measure of a compound's potential. Future work should focus on conducting the described experimental protocols to validate and refine the computational models, thereby accelerating the discovery process.
Navigating the Selectivity of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole Derivatives: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount. This guide provides a comparative framework for assessing the potential biological targets of 3-bromo-5-cyclopropyl-1,2,4-oxadiazole and its derivatives. Due to the limited direct experimental data on this specific compound, this guide leverages the known activities of the broader 1,2,4-oxadiazole class of molecules to predict and evaluate its selectivity profile.
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] This inherent polypharmacology underscores the importance of comprehensive cross-reactivity studies to ensure target specificity and minimize off-target effects. This guide presents potential targets, comparative data with known inhibitors, detailed experimental protocols for assessing activity, and visual representations of relevant signaling pathways and experimental workflows.
Potential Target Landscape and Comparative Analysis
Based on the activities of structurally related 1,2,4-oxadiazole derivatives, several key protein families are predicted as potential targets for this compound. The following tables summarize the inhibitory activities of various 1,2,4-oxadiazole compounds against these targets, alongside established drugs for comparison.
Table 1: Potential Neurological Targets
| Target | 1,2,4-Oxadiazole Derivative Example(s) | Reported IC50/EC50 | Comparator Drug(s) | Comparator IC50/EC50 | Therapeutic Area |
| Acetylcholinesterase (AChE) | Phenyl- and Thiophene-substituted 1,2,4-oxadiazoles | 0.0158 - 0.121 µM[1] | Donepezil | 6.7 nM[2] | Alzheimer's Disease |
| Butyrylcholinesterase (BuChE) | Various 1,2,4-oxadiazole derivatives | 11.50 - 15 µM[1] | Rivastigmine | 4.3 nM[2] | Alzheimer's Disease |
| Monoamine Oxidase-B (MAO-B) | Phenyl-substituted 1,2,4-oxadiazoles | 74.68 - 225.48 µM[1] | Selegiline, Rasagiline, Safinamide[3][4] | Selegiline: ~nM range[4] | Parkinson's Disease |
Table 2: Potential Oncological Targets
| Target Class/Cell Line | 1,2,4-Oxadiazole Derivative Example(s) | Reported IC50/GI50 | Comparator Drug(s) | Comparator IC50/GI50 | Cancer Type |
| Histone Deacetylases (HDACs) | |||||
| HDAC1 | 3-Aryl-5-alkyl-1,2,4-oxadiazole derivative | 1.8 nM[1] | Vorinostat (SAHA) | ~nM range | T-cell lymphoma |
| HDAC2 | 3-Aryl-5-alkyl-1,2,4-oxadiazole derivative | 3.6 nM[1] | Romidepsin | ~nM range | T-cell lymphoma |
| HDAC3 | 3-Aryl-5-alkyl-1,2,4-oxadiazole derivative | 3.0 nM[1] | Belinostat | ~nM range | Peripheral T-cell lymphoma |
| Cancer Cell Lines | |||||
| MCF-7 (Breast) | 1,2,4-oxadiazole linked 5-fluorouracil derivative | 0.76 ± 0.044 µM[5] | Doxorubicin | ~µM range | Breast Cancer |
| A549 (Lung) | 1,2,4-oxadiazole linked 5-fluorouracil derivative | 0.18 ± 0.019 µM[5] | Doxorubicin | ~µM range | Lung Cancer |
| DU-145 (Prostate) | 1,2,4-oxadiazole linked 5-fluorouracil derivative | 1.13 ± 0.55 µM[5] | Doxorubicin | ~µM range | Prostate Cancer |
| A375 (Melanoma) | 1,2,4-oxadiazole linked imidazothiadiazole derivative | 0.11 - 2.98 µM[6] | Doxorubicin | ~µM range | Melanoma |
Experimental Protocols
To facilitate the investigation of this compound derivatives, detailed protocols for key in vitro assays are provided below.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Materials:
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound derivative)
-
Positive control (e.g., Donepezil for AChE, Rivastigmine for BuChE)
-
96-well microplate reader
-
AChE or BuChE enzyme solution
Procedure:
-
Prepare serial dilutions of the test compound and positive control in phosphate buffer.
-
In a 96-well plate, add 25 µL of the compound solution to the respective wells.
-
Add 50 µL of the enzyme solution (AChE or BuChE) to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of DTNB and 75 µL of the substrate (ATCI or BTCI) solution.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the untreated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, DU-145)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound derivative)
-
Positive control (e.g., Doxorubicin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and the positive control. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 or IC50 value.[1]
Visualizing Pathways and Workflows
To provide a clearer understanding of the potential mechanisms of action and a strategic approach to testing, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 4. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
comparative study of different catalysts for 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole functionalization
A Comparative Guide to Catalytic Functionalization of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic systems for the functionalization of the this compound core, a scaffold of interest in medicinal chemistry. Due to the limited availability of direct comparative studies on this specific substrate, this document compiles and compares data from studies on structurally related bromo-heterocyclic compounds. The objective is to provide a robust starting point for reaction optimization and catalyst selection in the synthesis of novel 1,2,4-oxadiazole derivatives.
The primary functionalization routes explored are Palladium-catalyzed cross-coupling reactions, which are indispensable tools for C-C and C-N bond formation. Specifically, we will focus on:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds.
-
Sonogashira Coupling: For the formation of C(sp²)-C(sp) bonds.
-
Buchwald-Hartwig Amination: For the formation of C(sp²)-N bonds.
Comparative Performance of Catalytic Systems
The following tables summarize the performance of different catalytic systems for cross-coupling reactions on bromo-heterocyclic substrates analogous to this compound.
Table 1: Suzuki-Miyaura Coupling Catalysts
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds.[1][2] The choice of catalyst and ligand is crucial for achieving high yields, especially with heteroaromatic halides.
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | 5 - 10 | Tetrakis(triphenylphosphine)palladium(0) | Na₂CO₃ or K₂CO₃ | Toluene/Water or Dioxane/Water | 80 - 100 | 12 - 24 | 70 - 95 |
| Pd(OAc)₂ / SPhos | 2 - 5 | SPhos | K₃PO₄ | Dioxane/Water | 60 - 100 | 6 - 18 | 85 - 98 |
| Pd₂(dba)₃ / P(t-Bu)₃ | 1 - 3 | Tri(tert-butyl)phosphine | K₃PO₄ or CsF | Toluene or THF | Room Temp - 80 | 4 - 12 | 80 - 97 |
Data compiled from studies on various aryl and heteroaryl bromides.[3][4][5]
Table 2: Sonogashira Coupling Catalysts
The Sonogashira coupling facilitates the synthesis of aryl-alkyne structures, which are important pharmacophores.[6] The classic system employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[6][7][8]
| Catalyst System | Pd Loading (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | 5 | 5 | Triethylamine (Et₃N) | THF or DMF | Reflux | 1 - 4 | 75 - 93 |
| Pd(PPh₃)₄ / CuI | 2 - 5 | 2 - 5 | Diisopropylamine (DIPA) | Toluene | 50 - 80 | 2 - 6 | 80 - 95 |
Data based on methodologies for the coupling of bromo-enones and other aryl bromides.[7][9]
Table 3: Buchwald-Hartwig Amination Catalysts
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[10][11] The development of sterically hindered and electron-rich phosphine ligands has greatly expanded the scope of this reaction.[10][12]
| Catalyst System | Pd Precursor (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / BINAP | 2 | BINAP | NaOt-Bu | Toluene | 80 - 110 | 12 - 24 | 70 - 90 |
| Pd(OAc)₂ / XPhos | 1 - 2 | XPhos | K₂CO₃ or Cs₂CO₃ | Dioxane or t-BuOH | 100 - 120 | 8 - 20 | 85 - 99 |
| (THP-Dipp)Pd(cinn)Cl | 2 | N-Heterocyclic Carbene (NHC) | t-BuONa | 1,4-Dioxane | 120 | 24 | 75 - 95 |
Data compiled from general reviews and specific applications on heteroaryl halides.[13][14]
Experimental Protocols
The following are generalized protocols that can serve as a starting point for the functionalization of this compound. Optimization may be required.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vial, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the Palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Dioxane/Water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 12 h).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (5 mol%).
-
Evacuate and backfill the flask with Argon three times.
-
Add a solution of this compound (1.0 equiv.) in a degassed solvent (e.g., Triethylamine/THF, 2:1).
-
Add the terminal alkyne (1.2-2.0 equiv.) to the mixture.
-
Heat the reaction mixture to reflux and stir for the required time (e.g., 1-4 h), monitoring by TLC or LC-MS.[7]
-
Upon completion, cool the mixture and add a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to a reaction tube.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., Toluene).
-
Seal the tube and heat the mixture with stirring to the target temperature (e.g., 100 °C) for the specified duration (e.g., 18 h).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with a suitable solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing the Catalytic Process
The following diagrams illustrate the fundamental workflows and mechanisms central to the palladium-catalyzed functionalization of this compound.
Experimental Workflow for Catalyst Screening
Caption: A generalized workflow for screening and optimizing catalytic conditions.
Generalized Catalytic Cycle for Cross-Coupling
Caption: The fundamental Palladium(0)/Palladium(II) catalytic cycle.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. kbfi.ee [kbfi.ee]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Benchmarking 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole: A Comparative Guide to Privileged Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Heterocyclic motifs are integral to the structure of a vast majority of pharmaceuticals, offering a versatile framework for modulating physicochemical properties, directing biological activity, and optimizing pharmacokinetic profiles.[1] This guide provides an objective comparison of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole against a panel of other widely employed five- and six-membered heterocyclic scaffolds. The following sections present a comprehensive analysis of their key drug-like properties, supported by experimental data and detailed protocols, to empower researchers in making informed decisions during the scaffold selection process.
Physicochemical and Pharmacokinetic Property Comparison
The inherent properties of a heterocyclic core dictate its behavior in biological systems. Key parameters such as metabolic stability, aqueous solubility, and lipophilicity are crucial determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize these critical attributes for this compound and representative examples of other privileged heterocyclic scaffolds.
Table 1: Comparison of Key Physicochemical and In Vitro ADME Properties
| Scaffold | Representative Compound | Molecular Weight ( g/mol ) | clogP | Aqueous Solubility (µM) | Lipophilicity (LogD @ pH 7.4) | Metabolic Stability (t½ in HLM, min) |
| 1,2,4-Oxadiazole | This compound | 189.01[2] | 1.8 (Predicted) | Low (Aryl substitution decreases solubility)[3] | High (Generally higher than 1,3,4-isomer)[4] | Moderate to Low (Susceptible to ring cleavage)[5] |
| Pyrazole | 4-Phenylpyrazole | 144.17 | 1.8 | Limited in water, soluble in organic solvents[6] | 1.8 | Generally Stable[7] |
| Isoxazole | 3-Phenylisoxazole | 145.16 | 2.1 | Poor | 2.1 | Moderate[7] |
| 1,2,3-Triazole | 1-Phenyl-1H-1,2,3-triazole | 145.16 | 1.5 | Moderate | 1.5 | High[8] |
| Pyridine | 2-Phenylpyridine | 155.20 | 2.4 | Low | 2.4 | Moderate to Low (Susceptible to oxidation)[7] |
| Pyrimidine | 2-Phenylpyrimidine | 156.18 | 2.2 | Low | 2.2 | Moderate[9] |
Note: Data for representative compounds are collated from various sources and are intended for comparative purposes. Actual values for specific derivatives will vary.
The 1,2,4-oxadiazole scaffold, as exemplified by this compound, is often utilized as a bioisostere for amide and ester functionalities, conferring enhanced resistance to hydrolytic cleavage.[5] However, studies comparing 1,2,4- and 1,3,4-oxadiazole isomers have frequently demonstrated that the 1,3,4-regioisomer possesses lower lipophilicity and superior metabolic stability.[4] The O-N bond within the 1,2,4-oxadiazole ring can be susceptible to reductive metabolism, leading to ring opening.[5] In contrast, scaffolds such as pyrazole and triazole are generally regarded as being more metabolically robust.[7][8] Six-membered heterocycles like pyridine and pyrimidine can be prone to CYP-mediated oxidation.[7]
Biological Activity Context: The PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a pivotal regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[10][11] A multitude of small molecule inhibitors targeting kinases within this pathway incorporate heterocyclic scaffolds to achieve potent and selective inhibition.[12][13] The diverse steric and electronic properties of these scaffolds enable fine-tuning of interactions within the ATP-binding pockets of PI3K, Akt, and mTOR.
Below is a diagram illustrating the core components of the PI3K/Akt/mTOR signaling pathway.
Caption: The PI3K/Akt/mTOR signaling cascade.
Experimental Protocols
To ensure a standardized and objective comparison, the following detailed methodologies for key in vitro experiments are provided.
Kinetic Aqueous Solubility Assay
Purpose: To determine the kinetic solubility of a compound in an aqueous buffer, simulating physiological pH.
Materials:
-
Test compounds dissolved in DMSO (10 mM stock)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (0.45 µm)
-
96-well UV-compatible collection plates
-
Plate shaker
-
UV/Vis spectrophotometer plate reader
Procedure:
-
Add 198 µL of PBS (pH 7.4) to each well of a 96-well filter plate.
-
Add 2 µL of the 10 mM DMSO stock solution of the test compound to the PBS, resulting in a final concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
Filter the solutions into a 96-well UV-compatible collection plate by centrifugation.
-
Prepare a standard curve for each compound by serial dilution of the DMSO stock in a PBS/DMSO (99:1) mixture.
-
Measure the UV absorbance of the filtered samples and the standards at a predetermined wavelength (e.g., λmax of the compound).
-
Calculate the solubility by comparing the absorbance of the sample to the standard curve.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Purpose: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Test compound (1 µM final concentration)
-
Positive control (e.g., testosterone)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing HLM (0.5 mg/mL final concentration) in phosphate buffer.
-
Add the test compound to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time.
Lipophilicity (LogD) Determination
Purpose: To measure the distribution coefficient of a compound between an organic and an aqueous phase at physiological pH.
Materials:
-
n-Octanol (pre-saturated with PBS)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Test compound
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the test compound in PBS (pH 7.4).
-
Add an equal volume of n-octanol to the aqueous solution.
-
Vigorously mix the two phases for 1 hour to allow for partitioning equilibrium.
-
Separate the phases by centrifugation.
-
Carefully collect aliquots from both the aqueous and organic phases.
-
Quantify the concentration of the test compound in each phase using a suitable analytical method (e.g., LC-MS/MS with a standard curve).
-
Calculate LogD using the formula: LogD = log10 ([Compound]octanol / [Compound]aqueous).
Scaffold Evaluation Workflow
The selection and optimization of a heterocyclic scaffold is an iterative process. The following diagram outlines a typical workflow for evaluating and prioritizing scaffolds in a drug discovery program.
Caption: A generalized workflow for scaffold evaluation.
Conclusion
The choice of a heterocyclic scaffold is a multi-parameter optimization challenge. While this compound offers the advantage of being a stable bioisostere for hydrolytically labile groups, its overall ADME profile, particularly its metabolic stability and lipophilicity, may require careful consideration and optimization.[4][5] A comparative analysis against other privileged scaffolds, such as pyrazole and triazole, suggests that these alternatives may offer more favorable intrinsic properties.[7][8] Ultimately, the optimal scaffold will be contingent on the specific biological target and the desired therapeutic profile. The data and protocols presented in this guide are intended to provide a foundational framework for making rational, data-driven decisions in the intricate process of drug design and discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Cas 121562-08-1,this compound | lookchem [lookchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines. The following are general but essential safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or chemical splash goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Do not use combustible materials for absorption.
Quantitative Data Summary
Due to the limited availability of specific data for 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole, the following table summarizes key information, with notations for where specific data is not available.
| Parameter | Value | Source/Comment |
| CAS Number | 121562-08-1 | Chemical Abstracts Service Registry Number. |
| Molecular Formula | C₅H₅BrN₂O | --- |
| Molecular Weight | 189.01 g/mol | --- |
| Boiling Point | 263 °C at 760 mmHg | [1] |
| Flash Point | 112.9 °C | [1] |
| Hazard Codes | Not Available | Assume hazardous based on structure (halogenated). |
| Disposal Code | Varies by jurisdiction | Consult your EHS for the appropriate waste code. |
| Reportable Quantity (RQ) | Not Available | --- |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Identify as Halogenated Waste: this compound is a brominated organic compound and must be segregated as halogenated organic waste .[2]
-
Use a Designated Container: Obtain a designated, properly labeled hazardous waste container from your EHS department. The container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.
-
Label the Container: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date when the waste was first added to the container.
-
Do Not Mix Wastes: Do not mix this compound with non-halogenated or other incompatible waste streams.
Step 2: Storage of Chemical Waste
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Keep Container Closed: The waste container must remain closed at all times, except when adding waste.
Step 3: Arranging for Disposal
-
Contact EHS: Once the container is full or you have no further use for the chemical, contact your institution's EHS office to schedule a pickup.
-
Provide Documentation: Be prepared to provide any necessary documentation, such as a chemical waste pickup request form.
-
Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment, which typically involves incineration at high temperatures for halogenated organic compounds.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole
This document provides crucial safety protocols and logistical information for the handling and disposal of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole. The information is intended for researchers, scientists, and professionals in drug development.
I. Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazard classification of analogous compounds, this compound should be treated as a hazardous substance. The primary anticipated hazards include acute toxicity if swallowed, in contact with skin, or if inhaled, as well as the potential to cause skin and serious eye irritation.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended PPE | Specifications |
| Eye and Face Protection | Safety goggles with side shields or a face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | Laboratory coat | A flame-resistant lab coat is advisable. Ensure it is fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | If working outside of a fume hood or if dust/aerosols may be generated, a NIOSH-approved respirator is recommended. |
II. Handling and Storage Protocols
Proper handling and storage are critical to minimize exposure and maintain the integrity of the compound.
Experimental Protocol: Standard Handling Procedure
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace within a certified chemical fume hood.
-
Dispensing: Carefully weigh and dispense the required amount of this compound. Avoid generating dust.
-
Inert Atmosphere: For prolonged storage or for reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Cleaning: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Table 2: Storage Conditions
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. |
| Atmosphere | Keep container tightly sealed. For long-term storage, consider an inert atmosphere. |
| Incompatibilities | Store away from strong oxidizing agents and bases. |
III. Disposal Plan
As a halogenated organic compound, this compound requires special disposal procedures. Do not dispose of this chemical down the drain.[1]
Experimental Protocol: Waste Disposal
-
Segregation: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[1][2]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
IV. Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocol: Spill Cleanup
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: Prevent the spread of the material.
-
Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
V. Workflow Diagrams
The following diagrams illustrate the key operational and logical workflows for handling and disposing of this compound.
Caption: Chemical Handling Workflow Diagram.
Caption: Waste Disposal Workflow Diagram.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
